molecular formula C10H11NO5 B1329754 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone CAS No. 4101-32-0

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

Cat. No.: B1329754
CAS No.: 4101-32-0
M. Wt: 225.2 g/mol
InChI Key: ZVLFGESHYMKNQP-UHFFFAOYSA-N
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Description

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4,5-dimethoxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO5/c1-6(12)7-4-9(15-2)10(16-3)5-8(7)11(13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLFGESHYMKNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073336
Record name Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-
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Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4101-32-0
Record name 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-
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Record name Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-
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Record name 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
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Foundational & Exploratory

Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective nitration of 3,4-dimethoxyacetophenone (Acetoveratrone) to synthesize 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (also known as 6-nitroveratrone). This compound is a critical intermediate in the synthesis of quinazolines, indoles, and other nitrogen-heterocycle pharmacophores used in kinase inhibitors and antibiotics.

The transformation presents a classic challenge in Electrophilic Aromatic Substitution (EAS): managing the competing directing effects of an electron-withdrawing acetyl group and two electron-donating methoxy groups to achieve specific regioselectivity while preventing over-nitration or oxidative degradation.

Mechanistic Analysis & Regioselectivity

Substrate Analysis

The starting material, 3,4-dimethoxyacetophenone , possesses three potential sites for electrophilic attack on the aromatic ring: C2, C5, and C6.

  • C1 (Acetyl group): Strong deactivator, meta-director.

  • C3 (Methoxy group): Strong activator, ortho/para-director.[1]

  • C4 (Methoxy group): Strong activator, ortho/para-director.[1]

Site Selectivity Logic

The regiochemical outcome is dictated by the synergy between steric hindrance and electronic activation:

  • Position C2 (Ortho to Acetyl, Ortho to C3-OMe):

    • Electronic: Activated by C3-OMe (ortho).

    • Steric: Highly unfavorable due to being sandwiched between the bulky acetyl group and the C3-methoxy group.

  • Position C5 (Meta to Acetyl, Ortho to C4-OMe):

    • Electronic: Activated by C4-OMe (ortho).

    • Steric: Moderate.

  • Position C6 (Ortho to Acetyl, Para to C3-OMe):

    • Electronic: Strongly activated by C3-OMe (para). Although the acetyl group is deactivating at this position (ortho), the strong para-donating effect of the methoxy group dominates.

    • Steric: Accessible.[2][3]

Reaction Pathway Diagram

ReactionMechanism cluster_conditions Critical Factors SM 3,4-Dimethoxyacetophenone (Acetoveratrone) Complex Sigma Complex (Resonance Stabilized) SM->Complex Electrophilic Attack (NO2+) at C6 Position HNO3 HNO3 / H+ HNO3->Complex Nitronium Ion Generation Prod 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (Target) Complex->Prod Re-aromatization (-H+) Temp < 10°C Temp < 10°C Temp < 10°C->Complex Solvent: AcOH Solvent: AcOH Solvent: AcOH->Complex

Caption: Mechanistic pathway highlighting the electrophilic attack at C6 favored by the para-directing C3-methoxy group.

Experimental Protocol

This protocol utilizes a Glacial Acetic Acid (


) solvent system with Fuming Nitric Acid.[3] This method offers superior temperature control compared to sulfuric acid-based nitration, reducing the risk of charring or ipso-substitution.
Reagents & Equipment[2][4][5][6][7]
ReagentMolecular WeightEquivalentsQuantity (Example)Role
3,4-Dimethoxyacetophenone 180.20 g/mol 1.020.0 gSubstrate
Glacial Acetic Acid 60.05 g/mol Solvent45-50 mLSolvent/Moderator
Fuming Nitric Acid 63.01 g/mol ~2.5 - 3.022.0 mLElectrophile Source
Ethanol (95%) --~100 mLRecrystallization

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer (Magnetic stirring can fail if precipitate is thick)

  • Addition funnel (pressure-equalizing)

  • Ice-Salt bath (capable of -5°C to 0°C)

  • Thermometer (internal monitoring essential)

Step-by-Step Procedure
  • Preparation:

    • Charge the reaction flask with 3,4-dimethoxyacetophenone (20.0 g) and Glacial Acetic Acid (45 mL).

    • Stir until fully dissolved.

    • Cool the solution to 0–5°C using an ice-water bath. Note: Acetic acid may freeze near 16°C; ensure the solute depresses the freezing point sufficiently or add a minimal amount of acetic anhydride if necessary.

  • Nitration:

    • Fill the addition funnel with Fuming Nitric Acid (22.0 mL).

    • Crucial Step: Add the acid dropwise over 30–45 minutes.

    • Control: Maintain internal temperature below 10°C . If the temperature spikes, stop addition immediately.

    • Observation: The solution will darken, and a yellow precipitate may begin to form.

  • Reaction Completion:

    • After addition is complete, stir at 0–5°C for an additional 20–30 minutes.

    • Validation: Check TLC (Silica; Hexane:EtOAc 7:3). SM (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quenching & Isolation:

    • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

    • Stir for 30 minutes to ensure full precipitation of the product.

    • Filter the yellow solid using a Buchner funnel.

    • Wash the filter cake copiously with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).

  • Purification:

    • Recrystallize the crude yellow solid from Ethanol (or Methanol).

    • Dissolve in boiling ethanol, filter hot (if insoluble impurities exist), and cool slowly to 4°C.

    • Collect the pale yellow needles by filtration and dry under vacuum at 40°C.

Expected Results[2][5][8]
  • Yield: 58% – 80%

  • Appearance: Pale yellow needles or crystalline powder.

  • Melting Point: 132–134°C [1].

Analytical Validation

The structure must be confirmed to ensure the nitro group is at the C2 position (product numbering) and not C5.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

7.60–7.62 (s, 1H)
H-3 : Aromatic proton ortho to Nitro group (Deshielded). Appears as a sharp singlet.

6.75–6.76 (s, 1H)
H-6 : Aromatic proton ortho to Acetyl group. Appears as a sharp singlet.

3.93–3.99 (s, 6H)
Methoxy : Two singlets (or overlapping) for 4-OMe and 5-OMe.

2.42–2.50 (s, 3H)
Acetyl : Methyl ketone singlet.[3]
Pattern Logic Two Singlets The presence of two para-situated protons (in the 1,2,4,5-substitution pattern) results in two distinct singlets. If nitration occurred at C5, the protons would be at C2 and C6, which are meta to each other, typically showing weak coupling (

Hz) or distinct shifts not matching this pattern.

Process Optimization & Troubleshooting

Workflow Diagram[5]

Workflow Start Start: 3,4-Dimethoxyacetophenone Dissolve Dissolve in AcOH (0°C) Start->Dissolve AddAcid Add Fuming HNO3 Dropwise Dissolve->AddAcid CheckTemp Temp > 10°C? AddAcid->CheckTemp CoolDown Stop Addition / Increase Cooling CheckTemp->CoolDown Yes Continue Complete Addition CheckTemp->Continue No CoolDown->CheckTemp Quench Quench in Ice Water Continue->Quench Filter Filter & Wash (Neutral pH) Quench->Filter Recryst Recrystallize (EtOH) Filter->Recryst End Pure Product Recryst->End

Caption: Operational workflow emphasizing the critical temperature control loop during nitration.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Tar Formation Temperature > 15°C during addition.Ensure internal temp stays < 10°C. Slow down addition rate.
Product is Red/Dark Oxidation by-products or free

.
Recrystallize twice from Ethanol/Activated Carbon.
Impure NMR (Extra Peaks) Dinitration or Isomer formation (5-nitro).Strictly control stoichiometry (do not exceed 3.0 eq HNO3). Verify temp control.
No Precipitation on Quench Too much acetic acid or insufficient water.Add more ice; scratch glass to induce nucleation; cool to 0°C overnight.

Safety & Compliance

  • Nitration Risks: This reaction is highly exothermic.[4] A "runaway" exotherm can lead to the explosive decomposition of the nitrated product or solvent ejection. Never add nitric acid rapidly.

  • Fuming Nitric Acid: Highly corrosive and an oxidizer. Use compatible gloves (Butyl rubber) and a face shield. Work in a functioning fume hood to manage

    
     fumes.
    
  • Waste Disposal: The filtrate contains acidic nitro-compounds. Neutralize with Sodium Bicarbonate before disposal according to local hazardous waste regulations.

References

  • Stroganova, T. A., et al. (1999).[3] 4,5-Dimethoxy-2-nitroacetophenone.[1][3][5][6] Molecules, 4, M111.[3] (Cited via ResearchGate). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025). Ethanone, 1-(3,4-dimethoxyphenyl)- (Acetoveratrone) Data.[7][8] Retrieved from [Link]

Sources

commercial suppliers of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS No. 4101-32-0), a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on its chemical properties, synthesis, applications, and commercial availability, grounded in established scientific principles and protocols.

Introduction: Strategic Importance in Synthesis

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone, also known as 2'-Nitro-4',5'-dimethoxyacetophenone, is a substituted acetophenone derivative.[1] Its strategic value lies in its trifunctional chemical architecture: a ketone, a nitro group, and a highly activated aromatic ring. This unique combination makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and complex, biologically active molecules.[2] The nitro group, in particular, serves as a crucial synthetic handle, which upon reduction to an amine, opens pathways to quinolones, aminoflavones, and other scaffolds investigated for their therapeutic potential.[2] Aromatic nitro compounds are a cornerstone in the synthesis of many pharmaceuticals, and this specific building block is integral to specialized research areas.[3]

Physicochemical and Structural Properties

The compound is typically a yellow to white crystalline solid under standard conditions.[1] Its key properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource(s)
CAS Number 4101-32-0[4][5][6]
Molecular Formula C₁₀H₁₁NO₅[4]
Molecular Weight 225.20 g/mol [4][6]
Appearance Yellow to white solid / powder to crystal[1][5]
Melting Point 133.5-135 °C[5]
Boiling Point (Predicted) 389.2 ± 37.0 °C[5]
Density (Predicted) 1.245 ± 0.06 g/cm³[5]
SMILES String CC(=O)C1=C(C=C(C=C1)OC)OC)[O-]
InChI Key ZVLFGESHYMKNQP-UHFFFAOYSA-N

Synthesis Pathway and Mechanistic Rationale

The most common and industrially relevant synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is achieved through the electrophilic aromatic substitution (nitration) of 3,4-dimethoxyacetophenone.[2]

Synthesis Workflow Diagram

The following diagram illustrates the single-step conversion process.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product A 3,4-Dimethoxyacetophenone C 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone A->C Electrophilic Nitration (5-10 °C) B 67% Nitric Acid (HNO₃) 17% Nitric Acid (HNO₃) Sodium Nitrite (NaNO₂) B->C

Caption: Workflow for the synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone.

Mechanistic Insight: Regioselectivity

The success of this synthesis hinges on the directing effects of the substituents on the aromatic ring. The two methoxy (-OCH₃) groups are powerful activating, ortho, para-directing groups due to their electron-donating resonance effects. Conversely, the acetyl (-COCH₃) group is a deactivating, meta-directing group. The incoming electrophile, the nitronium ion (NO₂⁺), is therefore directed to the positions ortho to the methoxy groups and meta to the acetyl group. The C2 position is sterically and electronically favored, leading to the desired product with high regioselectivity.[2] The nitronium ion is generated in situ from the mixture of nitric acid and sodium nitrite.[2][4]

Detailed Synthesis Protocol

This protocol is adapted from established procedures and provides a robust method for laboratory-scale synthesis.[4][5]

Step 1: Preparation of the Nitrating Mixture

  • Prepare a solution of 67% nitric acid (8430 g) and sodium nitrite (18 g).

  • Cool this solution to between 5 and 10 °C in an ice bath with continuous stirring.

Step 2: Nitration Reaction

  • In a separate vessel, dissolve 3,4-dimethoxyacetophenone (1500 g) in 17% nitric acid (1400 g), maintaining the temperature at 5 to 10 °C.[4][5]

  • Slowly add the dissolved acetophenone solution dropwise to the nitrating mixture over a period of 2 to 3 hours. The temperature of the reaction mixture must be strictly maintained between 5 and 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 5 to 10 °C for an additional 1 to 2 hours to ensure the reaction goes to completion.[4][5]

Step 3: Product Isolation and Purification

  • Dilute the reaction mixture by adding cold water (7.5 L) and stir for 30 minutes. This will precipitate the solid product.

  • Filter the resulting slurry. Wash the filter cake thoroughly with a large volume of water (30 L).

  • Re-suspend the solid product in water (7.5 L) and neutralize it with an aqueous solution of sodium bicarbonate until the pH is neutral.[4][5]

  • Filter the neutralized product and wash the filter cake with water (7 L).

  • Dry the final product under reduced pressure to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. The reported yield for this procedure is approximately 87.9%.[4][5]

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound is as a precursor to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.[2] The selective reduction of the nitro group to a primary amine is a pivotal transformation that unlocks access to a multitude of heterocyclic systems.

Key Synthetic Transformation

G A 1-(4,5-Dimethoxy- 2-nitrophenyl)ethanone B 1-(2-Amino-4,5- dimethoxyphenyl)ethanone A->B Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) C Heterocyclic Scaffolds (e.g., Quinolones, Aminoflavones) B->C Cyclization / Condensation

Caption: Synthetic utility as a precursor to advanced intermediates.

This amino intermediate is a valuable building block for compounds with potential therapeutic properties.[2] Furthermore, related nitrocatechol structures have been synthesized and investigated as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of Parkinson's disease.[7] This highlights the potential for derivatives of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in neuropharmacology and other therapeutic areas.

Commercial Availability

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is available from a range of commercial chemical suppliers, facilitating its use in research and development. The purity levels typically offered are ≥98% or ≥99%.

SupplierLocationPurity Offered
Tokyo Chemical Industry (TCI) Global-
Sigma-Aldrich (AldrichCPR) Global-
Bide Pharmatech Ltd. China-
Shanghai Hanhong Scientific Co., Ltd. China98%
Hunan Hui Bai Shi Biotechnology Co., Ltd. China-
Shaanxi Dideu Medichem Co. Ltd. China99%
Suzhou Nordica Biopharma CO.,LTD China99%
Wuhan Chemwish Technology Co., Ltd. China-
Home Sunshine Pharma China≥99.0%
Pharmaffiliates India-

Note: Availability and purity may vary. Researchers should obtain specific certificates of analysis from the supplier.[1][4][5][6][8]

Safety, Handling, and Storage

Proper handling of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is essential to ensure laboratory safety.

  • Hazard Classification: The compound is classified as hazardous. It is known to cause serious eye irritation (H319). It may also be harmful if swallowed and cause skin and respiratory tract irritation.[9][10]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[9] Handle in a well-ventilated area or under a chemical fume hood.

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]

    • Skin: Wash off immediately with plenty of water.[9]

    • Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage is at room temperature or refrigerated (2-8°C).[5][6] Keep away from strong oxidizing agents.[9]

Conclusion

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is a high-value chemical intermediate whose utility is firmly established in the field of synthetic organic and medicinal chemistry. Its straightforward, high-yield synthesis and the versatile reactivity of its functional groups make it an indispensable building block for the discovery and development of novel therapeutic agents. This guide provides the essential technical information required for its effective and safe utilization in advanced research settings.

References

  • Home Sunshine Pharma. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS 4101-32-0. [Link]

  • Pharmaffiliates. 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone. [Link]

  • Material Safety Data Sheet. Acetophenone. [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(3), 685–695. [Link]

Sources

alternative names for 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Photochemical Applications

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0). While often cataloged as a generic building block, this molecule serves a critical role as the direct precursor to the DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) photolabile protecting group. This "caging" moiety is essential in neurobiology and physiology for the spatial and temporal control of bioactive molecules (e.g., caged Calcium, caged ATP). This guide details the nomenclature hierarchy, validated synthesis protocols, and the mechanistic logic behind its application in photochemical uncaging.

Nomenclature & Identity Analysis

Precise nomenclature is vital for navigating chemical databases and regulatory frameworks. The compound is an acetophenone derivative characterized by two methoxy groups and a nitro group on the phenyl ring.

2.1 Identification Matrix
Identifier TypeValueContext
CAS Registry Number 4101-32-0 Primary key for procurement & regulatory checks.
IUPAC Name 1-(4,5-Dimethoxy-2-nitrophenyl)ethanoneSystematic name used in formal literature.[1]
Common Name 4',5'-Dimethoxy-2'-nitroacetophenoneTraditional organic chemistry nomenclature.
InChI Key ZVLFGESHYMKNQP-UHFFFAOYSA-NDigital identifier for structural search.
Molecular Formula C₁₀H₁₁NO₅MW: 225.20 g/mol
2.2 Nomenclature Hierarchy (Visualized)

The following diagram illustrates the structural derivation of the compound's names, clarifying the relationship between the "Ethanone" and "Acetophenone" roots.

Nomenclature Core Core Structure (C6H5-C(=O)CH3) Name1 IUPAC: 1-(...)-ethanone Core->Name1 Systematic Base Name2 Common: ...-acetophenone Core->Name2 Trivial Base Sub1 4,5-Dimethoxy (Electron Donating) Sub1->Name1 Sub1->Name2 Sub2 2-Nitro (Electron Withdrawing) Sub2->Name1 Sub2->Name2

Figure 1: Structural deconstruction of nomenclature logic. The "ethanone" suffix denotes the systematic ketone parent, while "acetophenone" implies the phenyl-methyl-ketone scaffold.

Synthetic Protocol (Field-Proven)

The synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone relies on the electrophilic aromatic substitution (nitration) of 3,4-dimethoxyacetophenone. The presence of two electron-donating methoxy groups directs the incoming nitro group to the ortho position relative to the acetyl group (position 2 or 6), but steric and electronic factors favor the 2-position (also numbered as 6 depending on ring orientation conventions, but chemically equivalent in the symmetric precursor).

3.1 Reaction Scheme

Precursor: 3,4-Dimethoxyacetophenone Reagents: Nitric Acid (HNO₃), Acetic Acid (AcOH) Product: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone[1][2][3]

3.2 Step-by-Step Methodology

Note: This protocol is adapted for a 20g scale. Always perform in a fume hood due to NOₓ fume generation.

  • Preparation: Dissolve 3,4-dimethoxyacetophenone (20.0 g) in glacial acetic acid (45 mL) . Cool the solution to 0–5°C using an ice-water bath.

  • Nitration: Add fuming nitric acid (22.0 mL) dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature below 10°C. Rapid addition causes exotherms that lead to dinitration by-products.

  • Reaction: Stir the mixture at 0–5°C for 20 minutes.

    • Endpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material should be consumed. Do not over-react, as oxidative cleavage of the methoxy groups can occur.

  • Quenching: Pour the reaction mixture slowly into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the precipitate. Wash the filter cake copiously with cold water to remove residual acid (check filtrate pH).

  • Purification: Recrystallize the crude solid from Ethanol (EtOH) .

    • Yield: Expect ~55–60% (approx. 14g).

    • Characterization: Melting Point 133–135°C.

Application: The DMNPE "Caging" Platform

The primary high-value application of this ketone is its conversion into the DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) group, a photocleavable protecting group (PPG).

4.1 Mechanism of Action

Researchers use DMNPE to "cage" biologically active molecules (like ATP, Calcium chelators, or neurotransmitters), rendering them inert. Upon irradiation with UV light (350–365 nm), the DMNPE group undergoes photolysis, releasing the active molecule with high spatial precision.

The Workflow:

  • Reduction: The ketone (4101-32-0) is reduced (using NaBH₄) to 1-(4,5-dimethoxy-2-nitrophenyl)ethanol .

  • Coupling: This alcohol is coupled to the target molecule (e.g., via a carbonate or ester linkage).

  • Uncaging: UV light triggers an intramolecular redox reaction, cleaving the C-O bond and releasing the cargo.

4.2 Pathway Visualization

Photolysis Ketone Starting Material: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0) Alcohol Intermediate: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol Ketone->Alcohol Reduction (NaBH4) Caged Caged Bioactive: DMNPE-Cargo (Inert) Alcohol->Caged Coupling to Cargo Light UV Light (350-365 nm) Caged->Light Exposure Active Released Cargo (e.g., ATP, Ca2+) Light->Active Photolysis Byproduct Nitroso-Ketone Byproduct Light->Byproduct Side Product

Figure 2: The synthetic and functional pathway of DMNPE caging. The ketone (4101-32-0) is the obligatory precursor for generating the photo-responsive alcohol.

Safety & Handling Profile

As a nitro-aromatic compound, standard safety protocols apply.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 2 (Fatal if swallowed) – Handle with extreme care.

    • Flammable Solids: Category 1.

    • Specific Target Organ Toxicity: Category 1.

  • Storage: Store at room temperature (15–25°C), sealed in a dry environment. Protect from light to prevent premature degradation (though the ketone is more stable than the alcohol).

References
  • Synthesis Protocol & Characterization

    • Zavgorodniy, D.S., Butin, A.V., Stroganova, T.A. (1999).[4] 4,5-Dimethoxy-2-nitroacetophenone. Molecules, 4(10), M111.

  • Photocleavable Group Applications (DMNPE)

    • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
  • Chemical Identity & Safety Data

    • PubChem Compound Summary for CID 77737, Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-.

Sources

Technical Profile: Melting Point & Purity of 4',5'-Dimethoxy-2'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the melting point and physicochemical profile of 4',5'-Dimethoxy-2'-nitroacetophenone , a critical intermediate in the synthesis of photolabile "caged" compounds for neurobiology and drug delivery.

Executive Summary

4',5'-Dimethoxy-2'-nitroacetophenone (CAS: 4101-32-0) is a substituted aromatic ketone primarily utilized as a precursor for 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting groups. In drug development and neurophysiological research, DMNB "cages" allow bioactive molecules (such as glutamate, ATP, or calcium) to be released instantaneously upon UV irradiation (


).

The melting point (MP) of this compound is the primary indicator of its isomeric purity. While commercial technical grades may exhibit wider ranges, high-purity crystalline samples suitable for pharmaceutical synthesis must strictly adhere to a narrow melting range of 133.0–135.0 °C . Deviations below this range typically indicate contamination with regioisomers (e.g., the 5'-nitro isomer) or occluded solvent.

Physicochemical Identity

PropertySpecification
Chemical Name 4',5'-Dimethoxy-2'-nitroacetophenone
Synonyms 1-(4,5-dimethoxy-2-nitrophenyl)ethanone; 6-Nitroveratryl methyl ketone
CAS Number 4101-32-0
Molecular Formula

Molecular Weight 225.20 g/mol
Melting Point (Lit.) 133–135 °C (Ethanol recrystallized)
Appearance Light yellow to greenish-yellow crystalline needles
Solubility Soluble in hot Ethanol, Ethyl Acetate, Chloroform; Insoluble in Water

Synthesis & Impurity Profile

To understand the melting point behavior, one must understand the synthesis. The compound is produced via the electrophilic aromatic nitration of 3,4-dimethoxyacetophenone .

The Regioselectivity Challenge

The starting material contains three directing groups:

  • Methoxy groups (C3, C4): Strongly activating, ortho/para directing.

  • Acetyl group (C1): Deactivating, meta directing.

The interplay of these electronic effects directs the nitro group primarily to the C6 position (which becomes C2' in the product nomenclature), largely due to the para-directing effect of the C3-methoxy group and the steric permissibility relative to the acetyl group. However, thermal fluctuations during nitration can lead to the 5'-nitro isomer , a critical impurity that depresses the melting point.

SynthesisPathway Start 3,4-Dimethoxyacetophenone (MP: 49-51°C) Reagents HNO3 / H2SO4 (0-5°C) Start->Reagents Target 4',5'-Dimethoxy-2'-nitroacetophenone (Target) MP: 133-135°C Reagents->Target Major Product (Para to 3-OMe) Impurity 5'-Nitro Isomer (Impurity) MP: <100°C Reagents->Impurity Minor Product (Thermal defect)

Figure 1: Electrophilic aromatic substitution pathway showing the origin of the target compound and its melting-point-depressing isomer.

Experimental Protocols

A. Purification via Recrystallization

If the raw MP is observed below 131 °C, recrystallization is mandatory to remove the 5'-nitro isomer and residual acids.

  • Dissolution: Dissolve crude solid in boiling Ethanol (95%) or Methanol (approx. 10 mL per gram of solid). The solution should be clear yellow.

    • Note: If insoluble dark particles remain, filter hot through a sintered glass funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature without agitation. Rapid cooling traps impurities.

  • Maturation: Chill the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the long, needle-like crystals via vacuum filtration. Wash the cake with ice-cold ethanol.

  • Drying: Dry under high vacuum (

    
    ) at 
    
    
    
    for 4 hours. Solvent inclusion (solvates) can artificially lower the MP.
B. Melting Point Determination (Capillary Method)

For routine quality control, the capillary method is standard.

  • Sample Prep: Grind a small amount of the dried crystal into a fine powder. Fill a glass capillary to a height of 2–3 mm. Compact the powder by tapping.

  • Ramp Rate:

    • Fast Ramp:

      
       up to 
      
      
      
      .
    • Critical Ramp:

      
        from 
      
      
      
      to melt.
  • Observation:

    • Onset: The first sign of liquid formation (droplet).

    • Clear Point: The complete disappearance of the solid structure.

  • Acceptance Criteria:

    • Onset

      
      
      
    • Range (Clear Point - Onset)

      
      
      
C. Differential Scanning Calorimetry (DSC)

For pharmaceutical-grade validation (GLP environments), DSC provides a more definitive purity assessment.

  • Pan: Aluminum, crimped (non-hermetic).

  • Atmosphere: Nitrogen purge (

    
    ).
    
  • Protocol: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis: Integrate the endothermic melting peak.

    • 
       should be 
      
      
      
      .
    • Purity can be calculated using the Van't Hoff equation based on peak broadening.

PurityWorkflow Raw Crude Product (Post-Synthesis) MP_Check Initial MP Check Raw->MP_Check Recryst Recrystallize (Boiling EtOH) MP_Check->Recryst < 131°C Dry Vacuum Dry (40°C, 4h) MP_Check->Dry > 131°C Recryst->Dry Final_QC Final QC (DSC / Capillary) Dry->Final_QC Final_QC->Recryst Fail Release Release for Synthesis (MP: 133-135°C) Final_QC->Release Pass Reject Reject / Reprocess Final_QC->Reject Fail (2x)

Figure 2: Logic flow for purity validation based on melting point data.

Troubleshooting & Anomalies

ObservationProbable CauseCorrective Action
MP 115–125 °C Presence of 5'-nitro isomer or dinitration products.Recrystallize twice from Ethanol. Check TLC (Ethyl Acetate:Hexane 1:1).
MP 128–130 °C Solvent occlusion (Ethanol solvate).Dry at higher temp (

) under high vacuum.
"Sweating" at 110 °C Trace moisture or acetic acid residue.Wash crystals with aqueous

before recrystallization.
Double Melting Peak Polymorphism (Rare).Hold at

to anneal, then ramp. Confirm with IR spectroscopy.

References

  • TCI Chemicals. (n.d.). Product Specification: 4',5'-Dimethoxy-2'-nitroacetophenone. Retrieved from

  • Molecules Journal. (1999). Synthesis of Benzofuran Derivatives. Molecules, 4, 204-218.[1] (Confirming MP of 134 °C).[1] Retrieved from

  • ChemicalBook. (2025). 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE Properties. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet & Product Information. Retrieved from

Sources

Theoretical & Practical Framework: Dinitrated Aromatic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of dinitrated aromatic ketones, focusing on their electronic structure, energetic stability, and reactivity profiles. It is designed for researchers in organic synthesis, energetic materials, and medicinal chemistry.

Executive Summary

Dinitrated aromatic ketones (DAKs) represent a specialized class of electron-deficient


-systems where a carbonyl core is flanked by two nitro groups. This configuration creates a unique "push-pull" electronic environment (though dominated by "pull-pull" withdrawal), resulting in high electron affinity, susceptibility to nucleophilic attack (Meisenheimer complex formation), and significant energetic potential. This guide dissects the theoretical underpinnings of their reactivity, details their metabolic fate, and provides a validated protocol for the synthesis of the model compound 3,3'-dinitrobenzophenone .

Electronic Architecture & Molecular Orbital Theory

The reactivity of DAKs is governed by the synergistic electron-withdrawing effects (-I and -M) of the carbonyl and nitro moieties.

Substituent Effects and Ring Deactivation

In a mono-aromatic system (e.g., 3,5-dinitroacetophenone) or a diaryl system (e.g., 3,3'-dinitrobenzophenone), the carbonyl group (


) and nitro groups (

) are meta-directing deactivators.
  • Hammett Parameters: The

    
     values for 
    
    
    
    (+0.78) and
    
    
    (+0.50) indicate strong electron withdrawal.
  • LUMO Energy: The presence of two nitro groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring highly electrophilic, facilitating Nucleophilic Aromatic Substitution (

    
    ) even without good leaving groups (via hydride displacement or Janovsky-type addition).
    
Spectroscopic Signatures

The electron withdrawal manifests clearly in vibrational spectroscopy:

  • IR Carbonyl Shift: The

    
     stretch typically shifts to higher wavenumbers (
    
    
    
    ) compared to unsubstituted benzophenone (
    
    
    ) due to the inductive removal of electron density from the carbonyl carbon, strengthening the C=O bond order.
  • Nitro Stretches: Characteristic symmetric (

    
    ) and asymmetric (
    
    
    
    ) stretches are diagnostic.

Reactivity Profile: The Janovsky Reaction

One of the most defining theoretical properties of DAKs is their ability to form charge-transfer complexes with enolizable ketones in basic media. This is the basis of the Janovsky Reaction , used historically for the detection of m-dinitro aromatics.

Mechanism

The reaction involves the attack of a ketone enolate (nucleophile) onto the electron-deficient aromatic ring of the DAK (electrophile), forming a colored anionic


-adduct known as a Meisenheimer Complex .

JanovskyReaction Reactants Dinitro Aromatic + Acetone Enolate Acetone Enolate (Nucleophile) Reactants->Enolate Deprotonation Base Base (OH-) Base->Enolate TS Transition State Enolate->TS Nucleophilic Attack on Ring Complex Janovsky Complex (Meisenheimer Adduct) [Deep Purple/Blue] TS->Complex Resonance Stabilization

Figure 1: Mechanistic pathway of the Janovsky reaction. The electron-deficient ring acts as a sink for the electron-rich enolate.

Energetic & Physicochemical Stability[1]

DAKs are precursors to high-energy materials. The nitro groups provide the oxygen balance, while the aromatic backbone provides stability.

Thermal Decomposition (DSC Analysis)

Differential Scanning Calorimetry (DSC) typically reveals:

  • Melting Endotherm: Sharp peaks (e.g.,

    
     for 3,3'-dinitrobenzophenone).
    
  • Exothermic Decomposition: Onset typically

    
    . The decomposition involves C-NO2 homolysis, followed by ring rupture.
    
  • Safety Note: Unlike aliphatic nitro ketones, aromatic variants are generally less sensitive to impact but can undergo "runaway" nitration during synthesis if temperature control fails.

Table 1: Comparative Physicochemical Data

PropertyBenzophenone3,3'-Dinitrobenzophenone3,5-Dinitroacetophenone
MW ( g/mol ) 182.22272.21210.14
Melting Point (

)
48148-15080-82
Density (g/cm

)
1.11~1.45~1.42

(IR)



Explosive Potential NegligibleModerate (Secondary)Moderate

Toxicology & Metabolic Pathways

In drug development, the nitro-ketone moiety is a structural alert. The primary metabolic route is nitroreduction , catalyzed by cytosolic nitroreductases (NTRs) or CYP450 enzymes.

The Redox Cycling Hazard

Partial reduction leads to the nitro anion radical. In the presence of oxygen, this radical transfers an electron to


, generating superoxide anions (

) and regenerating the parent nitro compound. This "futile cycle" causes oxidative stress without consuming the drug.
Full Reduction Pathway

Under anaerobic conditions (or specific enzymatic catalysis), the nitro group is fully reduced to an amine, often passing through a toxic hydroxylamine intermediate.

NitroReduction Parent Dinitro Aromatic Ketone (Parent) Radical Nitro Anion Radical (R-NO2•-) Parent->Radical +1e- (NTR) Radical->Parent O2 -> O2•- (Redox Cycling) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso +1e-, +2H+ ROS Reactive Oxygen Species (Superoxide) Radical->ROS Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Arylamine (R-NH2) Hydroxyl->Amine +2e-, +2H+

Figure 2: Metabolic reduction pathway of nitroaromatics. The "Redox Cycling" loop is the primary source of oxidative toxicity.

Experimental Protocol: Synthesis of 3,3'-Dinitrobenzophenone

This protocol utilizes a standard Electrophilic Aromatic Substitution (EAS).[1] Direct dinitration of benzophenone occurs at the meta positions of both rings due to the deactivating power of the carbonyl group.

Reactions:



Reagents & Equipment
  • Precursors: Benzophenone (18.2 g, 0.1 mol), Fuming Nitric Acid (d=1.5, 12 mL), Conc. Sulfuric Acid (60 mL).

  • Equipment: 250 mL Round Bottom Flask, Reflux Condenser, Calcium Chloride guard tube, Ice bath, Steam bath.

Step-by-Step Methodology
  • Preparation of Nitrating Mixture: In the fume hood, place 60 mL of concentrated sulfuric acid in the flask. Add 18.2 g of benzophenone. The solid may not dissolve immediately.

    • Critical Control: Add 12 mL of fuming nitric acid dropwise. The reaction is exothermic; ensure the temperature does not spike uncontrolled.

  • Thermal Activation: Add a few boiling chips. Attach the reflux condenser with a drying tube.[2] Heat the mixture on a steam bath (approx 100°C) for 2 hours .

    • Why: The carbonyl group deactivates the ring. Standard

      
       nitration (used for toluene) is insufficient here. Thermal energy is required to overcome the activation energy barrier for the second nitration.
      
  • Quenching & Isolation: Cool the flask to room temperature. Pour the contents slowly into a beaker containing 300g of crushed ice/water mixture with vigorous stirring.

    • Observation: The product will precipitate as a granular, yellow-brown solid.

  • Purification: Filter the solid using a Buchner funnel. Wash with copious amounts of water to remove acid traces.[3]

    • Recrystallization:[4] Dissolve the crude solid in hot ethanol (or nitrobenzene for higher purity). Allow to cool slowly.

    • Yield: Expected yield is 60-70%.

    • Characterization: Melting point should be 148-149°C .

Safety Validation
  • Runaway Risk: Do not exceed 110°C. Dinitro compounds are stable but can decompose violently if heated to dryness with residual acid.

  • Acid Burns: Fuming nitric acid is a potent oxidizer. Use butyl rubber gloves.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Foster, R., & Mackie, R. K. (1962). Interaction of electron acceptors with bases—V: The Janovsky and Zimmermann reactions. Tetrahedron, 18(10), 1131–1135. Link

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Source for energetic properties and DSC data interpretation). Link

  • Organic Syntheses. (1929). m-Nitroacetophenone.[3][5][6] Org. Synth. 9, 56. (Foundational protocol for mono-nitration). Link

Sources

Methodological & Application

Illuminating Biology: A Technical Guide to 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological systems, the ability to initiate processes with pinpoint precision in both space and time is paramount. Photolabile protecting groups (PPGs), or "caged compounds," have emerged as indispensable tools, offering researchers the power to control the release of bioactive molecules using light as a trigger. This guide provides a detailed exploration of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (DMNPE), a prominent member of the o-nitrobenzyl class of PPGs, valued for its favorable photophysical properties and synthetic accessibility.

Introduction: The Power of Caged Compounds

Caged compounds are biologically active molecules rendered temporarily inert by the covalent attachment of a PPG.[1] This "cage" is designed to be stable under physiological conditions but can be rapidly cleaved upon irradiation with light of a specific wavelength, liberating the active molecule and initiating a biological response.[1][2] This optochemical control allows for unprecedented spatiotemporal regulation of cellular events, making PPGs invaluable for studying dynamic processes such as neurotransmission, signal transduction, and gene expression.[3][4]

The DMNPE group, a derivative of the classic o-nitrobenzyl PPG, offers distinct advantages. The methoxy substituents on the aromatic ring shift its absorption maximum to longer, less phototoxic wavelengths (around 355 nm) compared to its parent compound, making it more suitable for biological applications.[4][5]

Mechanism of Photocleavage: Releasing the Active Molecule

The photocleavage of DMNPE-caged compounds is initiated by the absorption of a photon, typically in the UV-A range. This excites the o-nitrobenzyl moiety, leading to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. This rearrangement forms a transient aci-nitro intermediate. The aci-nitro species is unstable and rapidly rearranges, leading to the cleavage of the bond between the benzylic carbon and the heteroatom of the protected functional group. This process releases the bioactive molecule, a proton, and a byproduct, 4,5-dimethoxy-2-nitrosoacetophenone.[6] The reactivity of this nitroso ketone byproduct should be considered, and in cellular experiments, the inclusion of a scavenger like glutathione or dithiothreitol can be beneficial to mitigate potential off-target effects.

digraph "Photocleavage Mechanism of DMNPE" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

DMNPE_Caged [label="DMNPE-Caged Molecule"]; Excited_State [label="Excited State", fillcolor="#FBBC05", fontcolor="#202124"]; Aci_Nitro [label="aci-Nitro Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Bond Cleavage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="Released Molecule +\n4,5-Dimethoxy-2-nitrosoacetophenone +\nH+", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];

DMNPE_Caged -> Excited_State [label="hν (≈355 nm)"]; Excited_State -> Aci_Nitro [label="Intramolecular\nH-abstraction"]; Aci_Nitro -> Cleavage [label="Rearrangement"]; Cleavage -> Products; }

Caption: Workflow for caging a carboxylic acid with DMNPE.

Protocol 2: Caging of a Phosphate Group

This protocol outlines the esterification of a phosphate group using 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane.[4] This method is particularly useful for caging nucleotides and other phosphorylated biomolecules.

Materials:

ReagentPurpose
Phosphate-containing molecule (e.g., a nucleotide)Substrate to be caged
Solution of 1-(4,5-dimethoxy-2-nitrophenyl)diazoethaneCaging reagent
Anhydrous solvent (e.g., DMF or DMSO)Reaction solvent
Inert gas (e.g., Argon or Nitrogen)To maintain an inert atmosphere

Procedure:

  • Preparation: Dissolve the phosphate-containing molecule in a minimal amount of an anhydrous polar aprotic solvent like DMF or DMSO under an inert atmosphere. The choice of solvent will depend on the solubility of the substrate.

  • Reaction: Slowly add the freshly prepared solution of 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane to the phosphate solution at room temperature with stirring.

  • Monitoring: Monitor the reaction progress by an appropriate method, such as HPLC or ³¹P NMR, until the desired degree of caging is achieved.

  • Work-up and Purification: After the reaction is complete, quench any remaining diazo compound with acetic acid. The caged product can be purified by preparative HPLC.

Protocol 3: Photolytic Deprotection (Uncaging)

This protocol provides a general procedure for the light-induced release of the active molecule from its DMNPE-caged precursor.

Materials and Equipment:

ItemPurpose
DMNPE-caged compoundThe molecule to be uncaged
Appropriate buffer solutionTo maintain physiological pH
UV light source (e.g., flash lamp, mercury arc lamp with filter, or a 355 nm laser)To initiate photolysis
Quartz cuvette or appropriate sample holderTo contain the sample during irradiation
Analytical instrument (e.g., HPLC, spectrophotometer, or a biological assay setup)To monitor the release of the active molecule

Procedure:

  • Sample Preparation: Prepare a solution of the DMNPE-caged compound in a suitable buffer at the desired concentration. Ensure the buffer has sufficient buffering capacity to handle the proton released during photolysis.

  • Irradiation: Transfer the solution to a quartz cuvette or the appropriate sample holder for your experimental setup. Irradiate the sample with a UV light source emitting at or near 355 nm. The duration and intensity of the light exposure will depend on the quantum yield of the caged compound, its concentration, and the desired amount of photorelease.

  • Analysis: Following irradiation, analyze the sample to confirm the release of the active molecule and to quantify the extent of uncaging. This can be done using techniques such as HPLC to measure the decrease in the caged compound and the appearance of the released molecule, or by a functional assay that measures the biological activity of the released compound.

Uncaging_Workflow Prepare_Sample Prepare Solution of DMNPE-caged Compound Irradiate Irradiate with UV Light (≈355 nm) Prepare_Sample->Irradiate Analyze Analyze Sample for Released Molecule Irradiate->Analyze Biological_Assay Perform Biological Assay Analyze->Biological_Assay

Caption: General workflow for the photolytic deprotection of a DMNPE-caged compound.

Conclusion

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) stands as a robust and versatile photolabile protecting group that has significantly advanced our ability to study and manipulate biological systems. Its favorable photophysical properties, coupled with established synthetic routes for its application, make it an attractive choice for researchers in diverse fields, from fundamental cell biology to the development of innovative phototherapeutics. As our understanding of complex biological processes deepens, the precise spatiotemporal control offered by DMNPE and other photolabile protecting groups will undoubtedly continue to be a driving force in scientific discovery.

References

  • Femtonics. (n.d.). Caged Neurotransmitters. Retrieved from [Link]

  • Frontiers in Cellular Neuroscience. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Frontiers in Synaptic Neuroscience. (2019). Two-Photon Uncaging of Glutamate. Retrieved from [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • ResearchGate. (n.d.). Synthesis and photolysis of caged dopamine. Retrieved from [Link]

  • Bio-Techne. (n.d.). DMNPE-4 AM-caged-calcium. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Targeted Cancer Therapy Using Compounds Activated by Light. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Retrieved from [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. In Cellular neurobiology (pp. 389-405). Humana Press, Totowa, NJ.
  • ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Retrieved from [Link]

  • KOPS. (n.d.). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. Retrieved from [Link]

Sources

The Versatile Role of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the demand for reagents that offer precision, control, and versatility is paramount. 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone, a substituted acetophenone, has emerged as a key player in two significant areas of synthetic chemistry: as a precursor to photolabile protecting groups (PPGs) and as a building block for the construction of complex heterocyclic scaffolds. Its unique electronic and steric properties, stemming from the ortho-nitro group and the electron-donating methoxy substituents, render it a valuable tool for researchers in medicinal chemistry, drug development, and materials science. This guide provides an in-depth exploration of the applications of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, complete with detailed mechanistic insights and field-proven experimental protocols.

Physicochemical Properties and Synthesis

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is a yellow to white solid with the chemical formula C₁₀H₁₁NO₅ and a molecular weight of 225.2 g/mol .[1] Its structure is characterized by an acetophenone core, substituted with a nitro group ortho to the acetyl group and two methoxy groups at the 4 and 5 positions.

PropertyValueReference
IUPAC Name1-(4,5-dimethoxy-2-nitrophenyl)ethanone[1]
CAS Number4101-32-0[1]
Molecular FormulaC₁₀H₁₁NO₅[1]
Molecular Weight225.20 g/mol [1]
AppearanceYellow to white solid[2]

A common and efficient method for the synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone involves the nitration of 3,4-dimethoxyacetophenone.[3] The electron-donating nature of the methoxy groups directs the nitration to the ortho and para positions, with the ortho position being sterically favored for the introduction of the nitro group.

Application I: A Gateway to Photolabile Protecting Groups

The most prominent application of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone is in the field of photochemistry, specifically as a precursor to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) and related photolabile protecting groups. These "caged" compounds allow for the spatiotemporal control of the release of bioactive molecules, such as neurotransmitters, carboxylic acids, and peptides, using light as a traceless reagent.

The Causality Behind the Choice: Mechanism of Photocleavage

The functionality of DMNB-based protecting groups hinges on a well-understood photochemical process. Upon irradiation with UV light (typically in the 350-400 nm range), the ortho-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rapidly rearranges and fragments to release the protected molecule and form a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct.[4]

The presence of the 4,5-dimethoxy groups is a critical design feature. They red-shift the absorption maximum of the chromophore to longer wavelengths (around 350 nm), which is advantageous for biological applications as it minimizes potential photodamage to cells and tissues that can occur with higher-energy, shorter-wavelength UV light.[5]

G cluster_0 Photocleavage Mechanism Start DMNB-Protected Molecule (R-X) Step1 Irradiation (hv, ~350 nm) Start->Step1 Photon Absorption Step2 Intramolecular H-Abstraction Step1->Step2 Intermediate aci-Nitro Intermediate Step2->Intermediate Step3 Rearrangement & Fragmentation Intermediate->Step3 Product1 Released Molecule (R-H) Step3->Product1 Product2 2-Nitrosoketone Byproduct Step3->Product2

Caption: Photocleavage of a DMNB-protected molecule.

Protocol 1: Synthesis of a DMNB-Caged Carboxylic Acid

This protocol details a two-step process: the reduction of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone to the corresponding alcohol, followed by its esterification with a carboxylic acid.

Step A: Reduction to 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol

  • Rationale: The ketone must be reduced to a secondary alcohol to create the benzylic position for esterification. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, minimizing the risk of reducing the nitro group.

  • Procedure:

    • Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) at 0 °C (ice bath).

    • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Extract the mixture with dichloromethane (3 x volume of methanol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol. The product can be purified by column chromatography on silica gel if necessary.

Step B: Steglich Esterification with a Carboxylic Acid

  • Rationale: The Steglich esterification is a mild and efficient method for forming esters, particularly for sensitive substrates.[6][7] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) serves as a catalyst to facilitate the nucleophilic attack by the alcohol.[8]

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq), 1-(4,5-dimethoxy-2-nitrophenyl)ethanol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

    • Wash the filtrate with 0.5 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired DMNB-caged carboxylic acid.

Protocol 2: Photochemical Deprotection (Uncaging)
  • Rationale: The release of the caged molecule is triggered by light of a specific wavelength. The choice of solvent is critical to ensure solubility of the caged compound and the released molecule. The progress of the reaction can be monitored by analytical techniques such as HPLC or by observing the appearance of fluorescent byproducts.[9]

  • Procedure:

    • Prepare a solution of the DMNB-caged compound in a suitable solvent (e.g., buffered aqueous solution, methanol, or acetonitrile). The concentration will depend on the specific experiment but is typically in the micromolar to millimolar range.

    • Transfer the solution to a quartz cuvette or a suitable photoreactor.

    • Irradiate the solution with a light source emitting at approximately 350-365 nm. A UV lamp equipped with a bandpass filter is ideal.

    • The duration of irradiation will depend on the quantum yield of the caged compound, the intensity of the light source, and the concentration of the solution. Monitor the progress of the uncaging reaction by HPLC or UV-Vis spectroscopy.

    • The appearance of a yellow color, corresponding to the 2-nitrosoketone byproduct, is often an indicator of successful deprotection.

ParameterTypical Value RangeSignificance
Excitation Wavelength (λ_max) 350 - 365 nmMaximizes photon absorption by the DMNB chromophore while minimizing damage to biological samples.
Quantum Yield (Φ) 0.01 - 0.25Represents the efficiency of the photorelease process. Varies with the nature of the leaving group and solvent.[4]

Application II: Synthesis of Quinolines via Friedländer Annulation

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone serves as a valuable starting material for the synthesis of highly substituted quinolines, a class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. The key synthetic strategy is the Friedländer annulation.

The Strategic Approach: Domino Reduction and Cyclization

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester or a 1,3-diketone).[10] Therefore, the nitro group of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone must first be reduced to an amino group to generate the requisite 1-(2-amino-4,5-dimethoxyphenyl)ethanone. This transformation sets the stage for the subsequent cyclization reaction.

G cluster_1 Quinoline Synthesis Workflow Start 1-(4,5-Dimethoxy-2- nitrophenyl)ethanone Step1 Nitro Group Reduction Start->Step1 e.g., H₂, Pd/C or SnCl₂ Intermediate 1-(2-Amino-4,5-dimethoxy phenyl)ethanone Step1->Intermediate Step2 Friedländer Annulation (+ Active Methylene Cmpd.) Intermediate->Step2 Acid or Base Catalyst Product Substituted Quinoline Step2->Product

Caption: Workflow for quinoline synthesis.

Protocol 3: Reduction of the Nitro Group
  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction proceeds under a hydrogen atmosphere.

  • Procedure:

    • In a hydrogenation flask, dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).

    • Seal the flask, evacuate, and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain 1-(2-amino-4,5-dimethoxyphenyl)ethanone, which is often used in the next step without further purification.

Protocol 4: Friedländer Annulation for Quinoline Synthesis
  • Rationale: This protocol describes a classic acid-catalyzed Friedländer annulation. The acid protonates the carbonyl group of the active methylene compound, facilitating the initial aldol-type condensation. Subsequent intramolecular cyclization and dehydration yield the aromatic quinoline ring system.[2]

  • Procedure:

    • Combine 1-(2-amino-4,5-dimethoxyphenyl)ethanone (1.0 eq) and an active methylene compound (e.g., ethyl acetoacetate, 1.2 eq) in a round-bottom flask.

    • Add a suitable solvent such as ethanol or glacial acetic acid.

    • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a Lewis acid.

    • Heat the reaction mixture to reflux (typically 80-120 °C) for 4-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the desired substituted quinoline.

Conclusion

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone stands out as a reagent of significant utility in organic synthesis. Its application as a precursor for photolabile protecting groups provides an elegant solution for the controlled release of bioactive molecules, a technique of immense value in chemical biology and pharmacology. Furthermore, its role as a key building block in the Friedländer annulation offers a straightforward and efficient route to the synthesis of quinoline derivatives, which are of great interest in drug discovery and materials science. The protocols and mechanistic insights provided herein are intended to equip researchers with the knowledge to effectively harness the synthetic potential of this versatile compound.

References

  • Wikipedia (2023). Friedländer synthesis. Available at: [Link]

  • ResearchGate (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]

  • MDPI (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Available at: [Link]

  • VNU Journal of Science (2016). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Available at: [Link]

  • ResearchGate (2023). Friedl¨аnderFriedl¨аnder condensation of 2 -aminoacetophenone and 4-cholesten-3-one under various conditions. Available at: [Link]

  • ResearchGate (2025). 4,5-Dimethoxy-2-nitroacetophenone. Available at: [Link]

  • Organic Chemistry Portal (2010). Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

  • ResearchGate (2025). A typical DCC + DMAP mediated Steglich esterification. Available at: [Link]

  • Wiley Online Library (2011). Is 4-nitrobenzenethiol converted to p,p-dimercaptoazobenzene or 4-aminothiophenol by surface photochemistry reaction?. Available at: [Link]

  • ResearchGate (2025). Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. Available at: [Link]

  • Reddit (2024). Steglich Esterification with EDC. Available at: [Link]

  • KOPS - University of Konstanz (2000). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Available at: [Link]

  • National Institutes of Health (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]

  • RSC Publishing (2022). Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. Available at: [Link]

  • ResearchGate (2025). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Available at: [Link]

  • PubChem. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging Photolabile Protecting Groups for Unprecedented Spatiotemporal Control in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise control over biological processes in time and space is paramount to unraveling complex cellular mechanisms and developing next-generation therapeutics. Photolabile protecting groups (PPGs), often called "caging" groups, have emerged as a powerful chemical tool, offering the ability to regulate the activity of a wide range of biomolecules with the simple application of light.[1][2][3] This guide provides an in-depth exploration of PPGs, from fundamental principles to detailed, field-proven protocols for their application in light-inducible gene expression, enzyme activation, and controlled drug release. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, ensuring a robust and reproducible implementation of this transformative technology.

Introduction: The Imperative of Spatiotemporal Control

Biological systems are not static; they are exquisitely dynamic, with signaling events, gene expression, and metabolic processes occurring in specific subcellular locations and at precise moments.[1][2] Traditional methods of perturbation, such as the systemic application of inhibitors or agonists, often lack the precision required to dissect these intricate networks, leading to off-target effects and ambiguous results. Light, as an external trigger, offers a non-invasive solution with unparalleled spatiotemporal resolution.[1][4] By covalently attaching a PPG to a bioactive molecule, its function is temporarily masked or "caged."[5] The molecule remains inert until the PPG is cleaved by a focused pulse of light, releasing the active species at the desired time and location.[6] This "uncaging" process allows researchers to initiate biological events on demand, from the level of a single dendritic spine to specific tissues within a living organism.[5][7]

Fundamentals of Photolabile Protecting Groups

A successful PPG must satisfy several key criteria: it must be stable in a biological context before irradiation, release the active molecule efficiently upon illumination, and the PPG and its photolytic byproducts should be non-toxic.[8] The choice of PPG is dictated by the functional group to be caged and the desired wavelength for uncaging.

Mechanism of Action: The ortho-Nitrobenzyl (ONB) Group

The ortho-nitrobenzyl (ONB) moiety is one of the most widely used and well-characterized PPGs.[9][10] Upon absorption of UV light (typically 300-365 nm), the ONB group undergoes an intramolecular rearrangement, a Norrish Type II reaction, to form an aci-nitro intermediate.[9][11] This intermediate is unstable and rapidly rearranges to release the caged molecule, generating a 2-nitrosobenzaldehyde byproduct.[8][9]

Diagram: Mechanism of o-Nitrobenzyl (ONB) Photocleavage

ONB_Mechanism Mechanism of o-Nitrobenzyl Photocleavage Caged Caged Molecule (o-Nitrobenzyl-X) Excited Excited State [ONB*-X] Caged->Excited UV Light Absorption Photon Photon (hν) Intermediate aci-Nitro Intermediate Excited->Intermediate Intramolecular H-Abstraction Released Active Molecule (X-H) + Nitroso Byproduct Intermediate->Released Rearrangement & Cleavage

A simplified diagram illustrating the light-induced cleavage of an o-nitrobenzyl (ONB) protecting group.

Common PPGs and Their Properties

The field has evolved beyond the classic ONB group to include a diverse array of PPGs with improved photophysical properties, including red-shifted absorption maxima to reduce phototoxicity and enable deeper tissue penetration, and higher quantum yields for more efficient uncaging.[1][7] Coumarin-based PPGs, for example, are known for their high extinction coefficients and efficient release upon irradiation with visible light.[1][12][13]

Table 1: Properties of Common Photolabile Protecting Groups

Protecting GroupTypical λmax (nm)Quantum Yield (Φu)Key Features & Applications
o-Nitrobenzyl (ONB) 300 - 3650.01 - 0.2The "classic" PPG; widely used for caging carboxylates, phosphates, amines.[9][10]
Dimethoxynitrobenzyl (DMNB) ~3500.01 - 0.05Improved solubility and absorption compared to ONB.[14]
Coumarin-4-ylmethyl 350 - 4500.01 - 0.3High extinction coefficient, fast release kinetics, suitable for visible light.[1][12]
p-Hydroxyphenacyl (pHP) 300 - 3600.1 - 0.3Fast release rates, useful for time-resolved studies.[8][12]
BODIPY-based 500 - 550VariableGreen-light activatable, useful for avoiding UV damage.[1][7]

Note: λmax and Quantum Yield are highly dependent on the specific derivative and the caged substrate.

Two-Photon Excitation: The Key to 3D Precision

For ultimate spatial precision, two-photon uncaging is the state-of-the-art.[5][6][15] This nonlinear optical process involves the near-simultaneous absorption of two lower-energy (e.g., near-infrared) photons to achieve the same electronic excitation as one high-energy (e.g., UV) photon.[5][15] Because the probability of two-photon absorption is confined to the tiny focal volume of a high-numerical-aperture lens, uncaging can be restricted to a femtoliter volume, enabling subcellular targeting with minimal damage to surrounding tissue.[5][16][17]

Application Note: Light-Inducible Gene Expression

Controlling when and where a gene is expressed is fundamental to developmental biology and gene therapy research. Optogenetic systems, often paired with PPGs or light-sensitive proteins, provide this control.[18][19][20] One powerful strategy involves caging a small molecule inducer of a specific gene expression system.

Principle

This protocol describes the light-inducible activation of a transgene using a caged version of doxycycline (Dox), an inducer for the common Tet-On system. In the dark, the caged-Dox is inactive and the target gene, under the control of a Tet-responsive element (TRE), remains silent. Upon focused UV irradiation, Dox is released, binds to the reverse tetracycline transactivator (rtTA), which then binds to the TRE and drives expression of the gene of interest (GOI).

Diagram: Workflow for Light-Inducible Gene Expression

Gene_Expression_Workflow Workflow for Light-Inducible Gene Expression Start 1. Transfect Cells (rtTA plasmid + TRE-GOI plasmid) Incubate 2. Incubate with Caged Inducer (e.g., Caged-Dox) Start->Incubate Irradiate 3. Targeted Light Application (e.g., 365 nm UV) Incubate->Irradiate Uncaging 4. Local Uncaging of Inducer Irradiate->Uncaging Binding 5. Inducer binds rtTA Uncaging->Binding Activation 6. rtTA-Inducer complex binds TRE promoter Binding->Activation Expression 7. Transcription of Gene of Interest (GOI) Activation->Expression Analysis 8. Analyze GOI Expression (e.g., qPCR, Western, Fluorescence) Expression->Analysis

Workflow for activating a gene of interest (GOI) using a caged small-molecule inducer.

Protocol: Light-Activated Gene Expression in Mammalian Cells

Materials:

  • HEK293T cells (or other cell line of choice)

  • Plasmids: pTetOne-rtTA, pTRE-GOI (e.g., pTRE-EGFP)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Caged Doxycycline (e.g., DMNB-caged Doxycycline)

  • Microscope equipped with a UV light source (e.g., 365 nm LED or mercury lamp) and appropriate filters.[21][22][23]

Procedure:

  • Cell Plating & Transfection:

    • Day 1: Plate HEK293T cells in a glass-bottom 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Day 2: Co-transfect the cells with the rtTA and TRE-GOI plasmids according to the manufacturer's protocol for your transfection reagent.

    • Rationale: Achieving high transfection efficiency is critical for a robust response. Glass-bottom plates are essential for high-resolution imaging and precise light delivery.

  • Application of Caged Compound:

    • Day 3 (4-6 hours before experiment): Remove the culture medium and replace it with fresh medium containing 1-10 µM of caged Doxycycline. Incubate for at least 2 hours in the dark.

    • Rationale: The concentration may need optimization. A pre-incubation period allows the caged compound to diffuse into the cells and equilibrate. All steps from this point should be performed in the dark or under dim red light to prevent premature uncaging.

  • Light-Induced Uncaging:

    • Place the plate on the microscope stage.

    • Identify a target cell or group of cells for activation.

    • Using the UV light source, irradiate the selected region. The duration and intensity of the light pulse must be optimized. Start with a 500 ms pulse at 50% laser/lamp power.

    • Rationale: Optimization is key. Too little light will result in insufficient uncaging, while too much can cause phototoxicity. Include a non-irradiated control region on the same plate.

  • Post-Irradiation Incubation:

    • Return the plate to the incubator and maintain in the dark for 4-24 hours to allow for transcription and translation of the GOI.

    • Rationale: The time required to see a signal depends on the specific gene and protein product. Fluorescent proteins like EGFP are typically detectable within 4-8 hours.

  • Analysis:

    • Analyze the expression of your GOI. For a fluorescent reporter like EGFP, this can be done directly via fluorescence microscopy.

    • Compare the fluorescence intensity in the irradiated region to the non-irradiated control region. A significant increase in signal should only be observed in the light-treated cells.

Application Note: Spatiotemporal Control of Enzyme Activity

Many cellular processes are controlled by the highly localized activity of enzymes like kinases and phosphatases. Caging a key amino acid residue in an enzyme's active site or an allosteric regulatory site can render it inactive until reactivated with light.[4][24][25][26][27]

Protocol: Light-Activated Src Tyrosine Kinase in Live Cells

This protocol is adapted from strategies that utilize a caged lysine or cysteine within the enzyme's active site.[25][26]

Materials:

  • Cell line expressing the caged-Src kinase construct (requires molecular biology to introduce the caged amino acid via an expanded genetic code).

  • Imaging medium (e.g., FluoroBrite DMEM).

  • Confocal or TIRF microscope with a 405 nm laser for uncaging.[22]

  • Biosensor to report Src kinase activity (e.g., a FRET-based Src reporter).

Procedure:

  • Cell Culture and Preparation:

    • Plate cells expressing caged-Src and the FRET biosensor onto glass-bottom dishes.

    • Prior to imaging, replace the culture medium with imaging medium.

  • Baseline Imaging:

    • Place the dish on the microscope stage, heated to 37°C.

    • Acquire baseline images of the FRET biosensor for 2-5 minutes to establish a stable, low-activity baseline.

  • Targeted Photoactivation:

    • Define a region of interest (ROI) for activation, for example, a single cellular protrusion.

    • Use the 405 nm laser at a low power setting to irradiate the ROI with a short pulse (e.g., 100-200 ms).

    • Rationale: The 405 nm laser provides sufficient energy to cleave many ONB-type cages while minimizing damage. The goal is to locally activate the kinase without triggering a global cellular stress response.

  • Post-Activation Imaging:

    • Immediately following the light pulse, begin rapid time-lapse imaging of the FRET biosensor.

    • Observe the change in the FRET ratio specifically within the irradiated ROI. An increase in Src activity should be reflected by a rapid change in the FRET signal.

    • Continue imaging to monitor the duration and spatial spread of the kinase activity signal.

  • Data Analysis:

    • Quantify the FRET ratio change over time within the activated ROI and compare it to a non-activated control region in the same cell.

    • The data will demonstrate the precise spatiotemporal control achieved over enzyme activity.

Application Note: Controlled Drug Release

PPGs are being extensively explored in drug delivery to enable on-demand release of therapeutics at a specific site, such as a tumor, thereby increasing efficacy and reducing systemic toxicity.[28][29][30][31] Photocleavable linkers are used to attach a drug to a delivery vehicle, like a nanoparticle or hydrogel.[28][30][32]

Protocol: Light-Triggered Release from a Hydrogel

Materials:

  • A hydrogel functionalized with a photocleavable linker and conjugated to a model drug (e.g., a fluorescent dye like Rhodamine).[30]

  • Phosphate-buffered saline (PBS).

  • A collimated UV LED light source (e.g., 365 nm).

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Hydrogel Preparation:

    • Synthesize the drug-conjugated hydrogel according to your specific chemistry protocol.

    • Place a small, defined volume of the hydrogel into the wells of a 96-well plate.

    • Add PBS to each well to act as the release medium.

  • Experimental Setup:

    • Create two sets of samples: "Dark Control" and "Light Exposed."

    • Wrap the "Dark Control" plate completely in aluminum foil.

  • Irradiation:

    • Position the "Light Exposed" plate under the collimated UV LED.

    • Irradiate the samples for a defined period (e.g., 1, 5, 10, 30 minutes).

    • Rationale: A collimated source ensures even illumination across the wells. Testing multiple time points will generate a release curve.

  • Quantification of Release:

    • At each time point, carefully collect a small aliquot of the PBS supernatant from each well.

    • Measure the fluorescence of the collected supernatant using a fluorometer, with excitation/emission wavelengths appropriate for your drug/dye.

    • Also, measure the fluorescence from the "Dark Control" samples to quantify any passive leakage.

  • Data Analysis:

    • Generate a standard curve to convert fluorescence intensity to drug concentration.

    • Plot the cumulative drug release over time for both the light-exposed and dark control groups. The results should show a significant, time-dependent increase in drug release only in the irradiated samples.[31]

Troubleshooting and Key Considerations

Table 2: Troubleshooting Common Issues in Photoactivation Experiments

IssuePotential Cause(s)Recommended Solution(s)
No or Low Activity After Uncaging - Insufficient light dose (power or duration).- Caged compound concentration too low.- Photodegradation of the active molecule.- Increase irradiation time/power incrementally.- Optimize the concentration of the caged compound.- Use the lowest effective light dose; consider PPGs that absorb at longer, less damaging wavelengths.[7]
High Background Activity (Dark Activity) - Hydrolysis or instability of the caged compound.- Impurities in the synthesized compound.- Verify the stability of the compound in your experimental buffer and timeframe.- Purify the caged compound thoroughly using HPLC.
Cell Death or Phototoxicity - Light dose is too high (UV damage).- Toxicity of the PPG or its byproduct.- Reduce light power/duration.- Switch to a two-photon excitation approach.[5]- Use a PPG that absorbs at a longer wavelength (e.g., visible light).[7]- Test the toxicity of the photolyzed byproduct separately.
Poor Spatial Resolution - Light scattering.- Diffusion of the uncaged molecule away from the target site.- Use a high numerical aperture objective.- Use two-photon excitation for maximal confinement.[6][16]- Analyze results at the earliest time points after uncaging.

Conclusion and Future Outlook

Photolabile protecting groups provide an indispensable tool for imposing precise spatiotemporal control over biological systems.[1][2] The applications are vast, ranging from fundamental neuroscience, where caged neurotransmitters are used to map neural circuits, to materials science and advanced drug delivery.[5][30][31] The continued development of new PPGs that are activated by lower-energy, deep-penetrating near-infrared light, combined with advances in light delivery technologies, promises to push the boundaries of this field even further, enabling the precise control of biological processes deep within living organisms.[7]

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  • Reis, S. A., et al. (2016). Light-controlled modulation of gene expression by chemical optoepigenetic probes. Nature Chemical Biology, 12(12), 1031-1038. [Link]

  • McGill University. (n.d.). Fluorescence Microscopy Light Sources. Retrieved from [Link]

Sources

Strategic Management of Reactive Centers: Advanced Protecting Group Protocols for API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Necessary Evil" of Synthesis

In complex Active Pharmaceutical Ingredient (API) synthesis, protecting groups (PGs) represent a paradox: they are often essential for chemoselectivity yet detrimental to atom economy. A "Protecting Group Free" synthesis is the ideal, but in the reality of multi-functional drug development—particularly with peptidomimetics, glycosides, and poly-hydroxylated scaffolds—strategic protection is unavoidable.

This guide moves beyond basic textbook definitions to focus on Orthogonality : the ability to deprotect one functional group in the presence of others using non-overlapping chemical triggers.[1][2] We present battle-tested protocols for the most critical functionalities (Amines and Alcohols), emphasizing mechanistic causality and self-validating workflows.

Strategic Framework: The Orthogonality Matrix

The success of a multi-step synthesis often hinges on the "Order of Operations." You must design a route where PGs are removed in a sequence that does not compromise the growing molecular complexity.[2]

Visualizing Orthogonality

The following diagram illustrates the non-overlapping deprotection vectors for the three most common amine protecting groups. This logic forms the backbone of modern peptide and alkaloid synthesis.

OrthogonalityMatrix cluster_0 Protecting Group cluster_1 Cleavage Condition Boc Boc (t-Butoxycarbonyl) Acid Acid (TFA/HCl) Boc->Acid Labile Base Base (Piperidine/DBU) Boc->Base Stable Hydro Hydrogenolysis (H2/Pd) Boc->Hydro Stable Fmoc Fmoc (Fluorenylmethoxycarbonyl) Fmoc->Acid Stable Fmoc->Base Labile Fmoc->Hydro Stable Cbz Cbz (Benzyloxycarbonyl) Cbz->Acid Stable (mostly) Cbz->Base Stable Cbz->Hydro Labile

Figure 1: The "Orthogonality Trinity" for amines. Solid colored lines indicate cleavage susceptibility; dotted lines indicate stability, allowing for selective manipulation.

Module A: The Amine Challenge

Amines are ubiquitous in pharmacophores. The choice between Boc, Fmoc, and Cbz is dictated by the stability of the rest of the molecule.

Comparative Stability Data
FeatureBoc Fmoc Cbz (Z)
Install Reagent Boc₂O, baseFmoc-Cl or Fmoc-OSuCbz-Cl, base
Lability Acid (TFA, HCl)Base (Piperidine, DBU)H₂ / Pd-C
Stable To Base, Nucleophiles, ReductionsAcid, ReductionsAcid, Base (mild)
By-products Isobutylene (gas), CO₂Dibenzofulvene (reactive alkene)Toluene, CO₂
Primary Risk Cation trapping (t-butyl+)Polymerization of fulveneCatalyst poisoning (S, N)
Protocol 1: Scavenger-Assisted Boc Deprotection

Context: Standard Boc deprotection uses Trifluoroacetic Acid (TFA).[3] However, the mechanism involves the generation of a tert-butyl cation.[4] Without a "scavenger," this electrophile will alkylate electron-rich regions of your API (e.g., Indole of Tryptophan, Phenol of Tyrosine, or Thioethers).

Objective: Clean removal of N-Boc in a complex molecule containing electron-rich aromatics.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic Acid (TFA)[3][5][6][7]

  • Dichloromethane (DCM)[3]

  • Scavenger Cocktail: Triethylsilane (TES) OR Thioanisole/Water.[3]

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in DCM (concentration ~0.1 M) in a round-bottom flask. Cool to 0°C.

    • Why: Cooling mitigates the exotherm of acid addition and suppresses side reactions.

  • Scavenger Addition: Add Triethylsilane (2.0 - 5.0 equiv).

    • Mechanism:[1][5][8] TES acts as a hydride donor, irreversibly quenching the t-butyl cation to form isobutane (gas) and triethylsilyl trifluoroacetate, preventing alkylation of the API [1].

  • Acidolysis: Add TFA dropwise. Final ratio should be roughly 1:1 or 2:1 (DCM:TFA) by volume.

  • Monitoring: Stir at 0°C for 15 mins, then warm to RT. Monitor via TLC (Stain: Ninhydrin) or LC-MS.[9] Look for the loss of the [M+100] or [M+56] mass signals.

  • Workup (Critical):

    • Concentrate in vacuo to remove DCM and excess TFA.

    • Co-evaporation: Redissolve the residue in Toluene or DCM and re-concentrate (repeat 2-3 times).

    • Why: This azeotropically removes residual TFA, which can cause decomposition during storage or subsequent basic steps.

  • Isolation: Precipitate the amine salt with cold diethyl ether or proceed to free-basing (NaHCO₃ wash).

Module B: Hydroxyl Hierarchy (Steric Control)

Hydroxyl protection relies heavily on Silyl ethers. The strategy here is Steric Differentiation . You can selectively protect a primary alcohol in the presence of a secondary one by choosing the right silyl group.

Decision Logic: Silyl Ether Selection

SilylSelection Start Target: Hydroxyl Protection Type Alcohol Type? Start->Type Primary Primary (-CH2OH) Type->Primary Secondary Secondary (-CHROH) Type->Secondary Selectivity Need Selectivity (1° over 2°)? Primary->Selectivity TBDMS Use TBDMS-Cl / Imidazole (Good Selectivity) Secondary->TBDMS Slow/Harder TMS Use TMS-Cl / HMDS (Very Labile, No Selectivity) Secondary->TMS Easy YesSelect Yes Selectivity->YesSelect NoSelect No (Protect All) Selectivity->NoSelect YesSelect->TBDMS Standard TBDPS Use TBDPS-Cl (Higher Stability, Slower) YesSelect->TBDPS Acid Stability Needed NoSelect->TMS Transient Protection

Figure 2: Decision tree for Silyl Ether protection based on steric environment and selectivity requirements.

Protocol 2: Selective Silylation of Primary Alcohols

Context: You have a diol (1° and 2°) and need to protect only the primary alcohol as a TBDMS ether to allow oxidation or functionalization of the secondary alcohol.

Reagents:

  • Substrate (Diol)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)[9]

  • Imidazole (Base/Catalyst)[9]

  • Anhydrous DMF (Solvent)[9]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the diol (1.0 equiv) and Imidazole (2.5 equiv) in anhydrous DMF.

    • Why Imidazole? It acts as both a base to neutralize HCl and a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate [2].

  • Addition: Cool to 0°C. Add TBDMSCl (1.1 equiv) portion-wise.

    • Strategic Note: Do not use a large excess of TBDMSCl if selectivity is the goal. The reaction relies on the kinetic rate difference between the unhindered 1° and hindered 2° alcohol.

  • Reaction: Stir at 0°C for 1-2 hours.

    • Self-Validation: Monitor via TLC.[10] You should see the mono-protected product appear. If the di-protected product (bis-silyl) starts to form, stop the reaction immediately.

  • Quench: Pour into water/brine mixture. Extract with Ethyl Acetate or Ether.

    • Why: DMF is water-miscible and will wash away, leaving the organic product.

  • Purification: Flash chromatography is usually required to separate the mono-protected product from trace starting material or di-protected by-product.

Troubleshooting & Optimization

Even with robust protocols, issues arise. Use this diagnostic table:

ProblemProbable CauseCorrective Action
Boc Deprotection: "Missing" mass or alkylated product.t-Butyl cation trapping.[5]Add scavengers (TES, Anisole, Dithiothreitol). Avoid dilute conditions (keeps cation concentration low relative to scavenger).
Fmoc Deprotection: Low yield, adduct formation.Dibenzofulvene re-addition.Ensure the scavenging base (Piperidine) is in excess. For solid phase, wash resin extensively to remove the fulvene-piperidine adduct.
Silylation: Poor selectivity (1° vs 2°).Temperature too high or reagent excess.[11]Lower temp to -20°C. Use bulky silyl groups (TBDPS) which are more discriminating than TBDMS.
Silyl Deprotection: Fluoride sensitivity (TBAF).Base-sensitive substrate.TBAF is basic. Buffer with Acetic Acid (1:1) or use HF-Pyridine (acidic source of F-).

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[6] International Journal of Peptide and Protein Research 12.5 (1978): 258-268.[6]

  • Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society 94.17 (1972): 6190-6191.

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[12][13] Chemical Reviews 109.6 (2009): 2455–2504.[13][14]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition.[15][16] Wiley-Interscience, 2014.

Sources

Troubleshooting & Optimization

improving quantum yield of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone cleavage

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Improving Quantum Yield of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) Cleavage

Welcome to the Technical Support Center for photolysis of DMNPE-caged compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize DMNPE as a photolabile protecting group and seek to optimize its cleavage efficiency. As Senior Application Scientists, we understand that achieving a high quantum yield is critical for the success of your experiments, ensuring rapid and precise release of your active molecule.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established photochemical principles.

Frequently Asked Questions (FAQs)

Q1: What is 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) and why is its quantum yield crucial?

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) is a derivative of the o-nitrobenzyl class of photoremovable protecting groups, often referred to as "caged" compounds.[1] These molecules are engineered to be biologically inert until they are exposed to a pulse of UV light.[2][3] Upon irradiation, the DMNPE cage undergoes a photochemical reaction that cleaves a specific bond, releasing the active molecule (e.g., a neurotransmitter, signaling molecule, or drug) with high temporal and spatial precision.[1][4]

The quantum yield (Φ) is a measure of the efficiency of this photorelease process. It is defined as the number of released molecules per photon absorbed. A high quantum yield is critical because it means that less light is required to release a desired amount of the active compound. This minimizes the total light exposure to the biological sample, reducing the risk of photodamage and other adverse effects.[5] Therefore, optimizing the quantum yield is essential for achieving clean, efficient, and reproducible results in cellular and physiological studies.

Q2: What is the photochemical mechanism of DMNPE cleavage?

The cleavage of DMNPE, like other o-nitrobenzyl cages, proceeds through a well-understood intramolecular rearrangement upon absorption of a photon. The process can be summarized in the following steps:

  • Photoexcitation: The DMNPE molecule absorbs a photon (typically in the 300-360 nm range), transitioning to an excited singlet state, which then rapidly converts to a triplet state.[6]

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient species known as an aci-nitro intermediate.[7]

  • Rearrangement and Cleavage: This highly unstable intermediate undergoes a series of rapid rearrangements, culminating in the cleavage of the bond linking the cage to the active molecule.

  • Product Formation: The reaction yields three products: the released active molecule, a proton (H+), and the 4,5-dimethoxy-2-nitrosoacetophenone by-product.

The release of a proton for every cleaved molecule is an important consideration, as it can lead to localized pH changes.

DMNPE_Cleavage_Mechanism DMNPE DMNPE-Caged Molecule (Ground State) Excited Excited Triplet State DMNPE->Excited 1. Absorption of Photon (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. H-atom Abstraction Products Released Molecule + 4,5-Dimethoxy-2-nitrosoacetophenone + H+ AciNitro->Products 3. Rearrangement & Cleavage

Caption: DMNPE photocleavage mechanism.

Q3: Can the by-products of DMNPE photolysis interfere with my experiment?

Yes, this is a critical consideration. The two main by-products are the nitrosoacetophenone derivative and a proton.

  • Nitroso By-product: This molecule can be reactive and may have unintended biological or chemical effects, especially at high concentrations resulting from extensive photolysis.

  • Proton (H+): The release of a proton for each uncaged molecule causes localized acidification. This can be problematic for pH-sensitive biological processes or molecules.

It is always recommended to perform control experiments to rule out effects from the by-products. This can involve photolyzing a "caged" compound that undergoes the same photochemical reaction but does not release the molecule of interest, or pre-activating the pathway of interest before photolysis to see if any additional response is generated by the by-products alone.

Troubleshooting Guide: Low Quantum Yield

Experiencing low or inconsistent cleavage efficiency is a common challenge. The following guide addresses the most frequent causes and provides systematic solutions.

Troubleshooting_Workflow Start Problem: Low Quantum Yield Cause1 Cause: Suboptimal Irradiation Wavelength? Intensity/Duration? Light Path? Start->Cause1 Cause2 Cause: Incorrect Medium pH? Solvent Polarity? Additives? Start->Cause2 Cause3 Cause: Sample Integrity Compound Degradation? Interfering Substances? Start->Cause3 Sol1 Solution: - Verify λmax (300-360nm) - Calibrate light source power - Check for obstructions/absorbance in light path Cause1->Sol1 Sol2 Solution: - Optimize pH (near 5.0) - Test different solvents (see table) - Consider additives like DTT for thiol-containing samples Cause2->Sol2 Sol3 Solution: - Use fresh, properly stored caged compound - Run controls to identify quenchers or competing absorbers Cause3->Sol3

Caption: Troubleshooting workflow for low quantum yield.

Problem: My cleavage efficiency is lower than expected.

Possible Cause 1: Suboptimal Irradiation Conditions

The efficiency of photolysis is directly dependent on the number of photons the caged compound absorbs.

  • Causality: The DMNPE cage has a specific absorption spectrum. Using a wavelength outside the optimal range (typically 300-360 nm) will result in poor photon absorption and, consequently, a low quantum yield. Similarly, insufficient light intensity or duration will not provide enough photons to cleave the desired amount of the caged compound. Cellular components can also absorb the light, reducing its effective intensity.

  • Solution:

    • Verify Wavelength: Ensure your light source (e.g., flash lamp, laser) is emitting within the absorption band of your DMNPE-caged compound.

    • Calibrate Intensity: Measure the power of your light source at the sample plane. Inconsistent power output can be a major source of variability.

    • Check Light Path: Ensure there are no interfering filters or cellular pigments that might be absorbing the excitation light. For biological applications, wavelengths above 350 nm are often preferred to minimize potential cell damage.[4][5]

Possible Cause 2: Unfavorable Solvent or pH Conditions

The chemical microenvironment significantly impacts the photochemical reaction.

  • Causality: Solvent polarity can influence the stability of the excited state and reaction intermediates.[8][9][10] More critically, pH plays a direct role in the reaction mechanism. Studies have shown that the quantum yield for some caged compounds is maximal at a specific pH and decreases on either side of this optimum.[8] For some nitrobenzyl-based linkers, side reactions are favored at basic pH, while slightly acidic conditions can reduce these undesirable effects and improve the yield of the desired photocleavage.[11]

  • Solution:

    • Optimize pH: The quantum yield can be highly pH-dependent. For some systems, the maximum yield is achieved at a pH around 5.0.[8] It is crucial to buffer your solution and test a range of pH values to find the optimum for your specific caged molecule.

    • Evaluate Solvent: The quantum yield is often highest in aqueous solutions.[8] If you must use organic co-solvents, be aware that this can decrease efficiency. Refer to the table below for guidance.

Solvent SystemRelative Quantum YieldRationale
Aqueous Buffer (pH ~5.0) HighOptimal acidity can facilitate the necessary proton transfer steps in the cleavage mechanism.[8]
Aqueous Ethyl Acetate (10%) DecreasedChanges in solvent polarity can affect the stability of the excited state and intermediates.[8]
Other Organic Solvents VariableThe effect depends on specific interactions (polarity, hydrogen bonding) with the caged compound.[9][10]

Possible Cause 3: Side Reactions and Presence of Quenchers

The local chemical environment can introduce competing reactions that divert the caged compound from the desired cleavage pathway.

  • Causality: Molecules containing amino and thiol groups can sometimes interact with the excited state of the photolinker or its intermediates, leading to a complex mixture of side products and reducing the yield of the intended photorelease.[11] This is particularly relevant in biological media rich in proteins and peptides. These side reactions are often favored at basic pH.[11]

  • Solution:

    • Adjust pH: Shifting to a slightly acidic pH can significantly reduce undesirable side reactions.[11]

    • Use Additives: The presence of a reducing agent like dithiothreitol (DTT) has been shown to have a significant positive effect on both the rate and yield of photocleavage for some nitrobenzyl linkers, likely by mitigating side reactions involving thiol groups.[11]

Experimental Protocol: Optimizing Photolysis Conditions

This protocol provides a systematic approach to determining the optimal pH for the cleavage of your DMNPE-caged compound.

Objective: To maximize the quantum yield by identifying the optimal pH for photolysis.

Materials:

  • DMNPE-caged compound of interest

  • A series of buffers (e.g., citrate, phosphate, Tris) covering a pH range from 4.0 to 8.0

  • UV-Vis Spectrophotometer or HPLC system for quantification

  • Calibrated UV light source (e.g., 365 nm LED or filtered lamp)

  • Quartz cuvettes

Methodology:

  • Prepare Stock Solution: Create a concentrated stock solution of your DMNPE-caged compound in a suitable solvent (e.g., DMSO or water).

  • Prepare Test Solutions: For each pH value to be tested (e.g., 4.0, 5.0, 6.0, 7.0, 8.0), prepare a dilute solution of the caged compound in the corresponding buffer. The final concentration should yield an absorbance of ~0.1 at the photolysis wavelength to minimize inner filter effects.

  • Measure Initial Concentration (T=0): Before irradiation, measure the initial concentration of the caged compound in each solution using either its absorbance at a specific wavelength or by HPLC analysis. This is your baseline.

  • Controlled Irradiation:

    • Place the first sample (e.g., pH 4.0) in a temperature-controlled holder.

    • Irradiate the sample with the UV light source for a fixed, short duration. The goal is to achieve partial cleavage (e.g., 10-20% conversion) to ensure accurate rate determination.

    • Ensure the light intensity and duration are identical for all samples.

  • Measure Final Concentration: Immediately after irradiation, measure the concentration of the remaining caged compound (or the appearance of the photoproduct) using the same method as in step 3.

  • Repeat for All pH Values: Repeat steps 4 and 5 for each pH value in your series.

  • Calculate Cleavage Efficiency: For each pH, calculate the percentage of the caged compound that was cleaved. The pH that results in the highest percentage of cleavage under these identical irradiation conditions is the optimum for maximizing the quantum yield.

  • Data Analysis: Plot the cleavage efficiency as a function of pH. The peak of this curve represents your optimal experimental pH.

This systematic approach, a simplified form of a Design of Experiments (DoE) methodology, allows for the rational optimization of your experimental parameters.[12][13]

References

  • Effect of solvent on the quantum yield (ϕ) of the reaction. - ResearchGate. Available from: [Link]

  • Flash photolysis of caged compounds - The University of Texas at Dallas. Available from: [Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available from: [Link]

  • Flash Photolysis of Caged Compounds in the Cilia of Olfactory Sensory Neurons - PubMed. Available from: [Link]

  • Flash photolysis of caged compounds - Semantic Scholar. Available from: [Link]

  • (PDF) Effect of Solvents on the Dipole Moments and Fluorescence Quantum Yield of Rhodamine Dyes - ResearchGate. Available from: [Link]

  • Recent advances on brain drug delivery via nanoparticles: alternative future materials for neuroscience applications; a review - PubMed. Available from: [Link]

  • Design of experiments in the optimization of nanoparticle-based drug delivery systems. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed. Available from: [Link]

  • Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge) - PMC - PubMed Central. Available from: [Link]

  • Photochemical Quantum Yields and Efficiencies of the Photocages - ResearchGate. Available from: [Link]

  • Understanding Photocleavage Reactions - AZoM. Available from: [Link]

  • (PDF) Effect of Solvents on the Dipole Moments and Fluorescence Quantum Yield of Rhodamine Dyes - ResearchGate. Available from: [Link]

  • (PDF) Cryophotolysis of a caged oxygen compound for use in low temperature biological studies - ResearchGate. Available from: [Link]

  • Optimization of Process Parameters for Methylene Blue Dye Removal Using “Eriobotrya Japonica” Grains via Box-Behnken Design Based on Response Surface Methodology - MDPI. Available from: [Link]

  • Nanoparticle-Based Strategies to Enhance Catecholaminergic Drug Delivery for Neuropsychiatric Disorders: Advances, Challenges, and Therapeutic Opportunities - MDPI. Available from: [Link]

  • Pharmaceutical compounds photolysis: pH influence - PMC - NIH. Available from: [Link]

  • Optimization of Experimental Parameters for the Performance of Solid-state Dye-sensitized Solar Cells - PubMed. Available from: [Link]

  • Analyzing Photocleavage Events with Time-Resolved Emission Spectroscopy - AZoM. Available from: [Link]

  • Targeted drug delivery to the brain using magnetic nanoparticles - PubMed. Available from: [Link]

  • Determination of Photolysis Frequencies and Quantum Yields for Small Carbonyl Compounds using the EUPHORE Chamber Klaus Wirtz. Centro de Estudios Ambientales del Mediterráneo. Available from: [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - NIH. Available from: [Link]

  • Delivering drugs to the brain with nanoparticles - YouTube. Available from: [Link]

  • Flash photolysis of caged compounds: new tools for cellular physiology - PubMed - NIH. Available from: [Link]

  • Water-soluble o-hydroxycinnamate as an efficient photoremovable protecting group of alcohols with fluorescence reporting - RSC Publishing. Available from: [Link]

  • Flash Photolysis -Theory + working mechanism + Application #chemicalkinetic #mscchemistrynotes - YouTube. Available from: [Link]

  • Influence of Solvent Effects on the Photophysical Properties of Europium Amino Acid Complexes | Sciety. Available from: [Link]

  • Reaction Mechanisms & Reaction Diagrams | From Transition States to Intermediates to Catalysts - YouTube. Available from: [Link]

  • An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis - MDPI. Available from: [Link]

  • The Investigation of Fluorescence Spectra and Fluorescence Quantum Yield of Enrofloxacin. Journal of Fluorescence. Available from: [Link]

  • Nanomaterials for Drug Delivery to the Central Nervous System - MDPI. Available from: [Link]

  • 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone - PMC - NIH. Available from: [Link]

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Technical Support Center: Purification of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the post-synthesis purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the purification of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. Each issue is presented in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: The crude product is a dark, oily residue instead of a solid.

  • Question: After the nitration reaction and initial work-up, my product has oiled out and is difficult to handle. What causes this and how can I obtain a solid?

  • Answer: The presence of an oily residue suggests the presence of impurities that are depressing the melting point of the desired product. These impurities can include unreacted starting material (3,4-dimethoxyacetophenone), regioisomers formed during nitration, and residual acids from the reaction.[1]

    Causality: The nitration of 3,4-dimethoxyacetophenone can yield not only the desired 2-nitro isomer but also other isomers.[1] The presence of a mixture of isomers, along with other byproducts, can result in a lower melting eutectic mixture.

    Solution Workflow:

    • Aqueous Wash: Begin by dissolving the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any residual nitric or sulfuric acid. Follow this with washes of water and then brine to remove any remaining inorganic impurities.[2]

    • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This step should yield a crude solid or a more viscous oil.

    • Inducing Crystallization: If the product remains oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, adding a small seed crystal of pure 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, if available, can initiate crystallization.

    • Recrystallization: If the above steps do not yield a solid, proceed with recrystallization from a suitable solvent system. Ethanol or methanol are commonly used.[3][4] If the product oils out upon cooling, try adding a co-solvent in which the compound is less soluble (e.g., water or hexane) dropwise to the hot solution until turbidity is observed, then allow it to cool slowly.[2]

Issue 2: The purified product has a persistent yellow or brownish color.

  • Question: I've recrystallized my product, but it retains a significant yellow or brown color. What is the source of this color and how can I remove it?

  • Answer: The color is likely due to the presence of nitrated byproducts or residual acidic impurities that have not been fully removed during the initial work-up.[2]

    Causality: Aromatic nitro compounds are often colored. The intensity of the color can be exacerbated by the presence of phenolic impurities or other chromophoric byproducts formed under strong nitrating conditions.

    Solutions:

    • Activated Carbon Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[2] Add the charcoal, heat the solution for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a decrease in the final yield due to co-adsorption of the product.

    • Thorough Aqueous Washing: Ensure the initial aqueous washes with sodium bicarbonate are sufficient to remove all acidic impurities, as these can contribute to color.

    • Column Chromatography: If recrystallization and charcoal treatment are ineffective, silica gel column chromatography is a highly effective method for removing colored impurities. A gradient elution with a mixture of hexane and ethyl acetate is typically successful.[2][5]

Issue 3: The yield after purification is significantly lower than expected.

  • Question: My final yield of pure 1-(4,5-dimethoxy-2-nitrophenyl)ethanone is very low. What are the common causes of product loss during purification?

  • Answer: Product loss can occur at several stages of the purification process, including during aqueous washes, recrystallization, and column chromatography.

    Causality and Solutions:

    • Recrystallization Solvent: The choice of recrystallization solvent is critical. If the product is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.

      • Optimization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] After slow cooling to room temperature, cool the flask in an ice bath to maximize precipitation.[3] To check for product loss, you can evaporate a small amount of the mother liquor to see if a significant amount of solid remains.[2]

    • Column Chromatography: The product can adhere too strongly to the silica gel if the eluent is not polar enough.

      • Optimization: If the product is not eluting from the column, gradually increase the polarity of the eluent system.[2] For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

    • Incomplete Reaction or Side Reactions: A low yield may also be indicative of an incomplete initial reaction or the formation of a large proportion of undesired side products. Review the synthesis protocol to ensure optimal reaction conditions were maintained.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 1-(4,5-dimethoxy-2-nitrophenyl)ethanone?

A1: Ethanol and methanol are commonly reported as effective solvents for the recrystallization of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.[3][4] The choice between them may depend on the specific impurity profile of your crude product. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific batch.

Q2: How can I confirm the purity of my final product?

A2: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range that is consistent with the literature value (around 131-135 °C) is a good indicator of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the structure and assess the purity of the compound. The spectrum should show the expected signals with the correct integration values, and an absence of signals corresponding to impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Q3: Is column chromatography always necessary for purification?

A3: Not always. For many applications, a well-executed recrystallization is sufficient to obtain a product of high purity.[2] Column chromatography is generally recommended when recrystallization fails to remove colored impurities or when separating a mixture of closely related isomers.[5][8]

Q4: What are the main safety precautions to consider during the purification of this compound?

A4: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is suspected of causing genetic defects and can cause skin and serious eye irritation.[9] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) before handling the compound.

Section 3: Data and Protocols

Purification Purity Comparison
Purification MethodTypical Purity (by HPLC)Typical YieldAppearanceMelting Point
Aqueous Wash & Recrystallization97-99%70-85%Pale yellow crystalline solidSharp range (e.g., 131-134 °C)
Column Chromatography>99%60-80%Off-white to pale yellow solidSharp range (e.g., 132-135 °C)
Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Aqueous Wash:

    • Dissolve the crude 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in ethyl acetate (approximately 10 mL per gram of crude material).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL).

    • Wash with water (1 x 20 mL).

    • Wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol while heating on a hot plate until the solid just dissolves.[3]

    • Remove the flask from the heat and allow it to cool slowly to room temperature.[3]

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.[3]

    • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the crystals under vacuum to obtain the purified 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • In a separate beaker, prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing and Loading:

    • Pack a chromatography column with the silica gel slurry.

    • Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

Section 4: Visual Diagrams

PurificationWorkflow Crude Crude Product (Oily or Solid) Wash Aqueous Wash (NaHCO3, H2O, Brine) Crude->Wash Remove Acids & Inorganics Recrystallization Recrystallization (e.g., Ethanol) Wash->Recrystallization Primary Purification Column Column Chromatography (Silica Gel) Wash->Column If Recrystallization Fails or Impurities Persist Pure Pure Product Recrystallization->Pure High Purity Column->Pure Highest Purity

Caption: General purification workflow for 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

TroubleshootingRecrystallization start Start Recrystallization dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out? add_cosolvent Add Co-solvent (e.g., Water/Hexane) oiling_out->add_cosolvent Yes troubleshoot Troubleshoot: - Check solvent - Consider chromatography oiling_out->troubleshoot No crystals_form->oiling_out No collect Collect Crystals crystals_form->collect Yes add_cosolvent->cool

Caption: Troubleshooting logic for recrystallization issues.

References

  • Google Patents. (n.d.). WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
  • MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

  • ResearchGate. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4-. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Retrieved from [Link]

Sources

Technical Support Center: Post-Photocleavage Purification & Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PCL-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Strategies for isolating bioactive products following photo-uncaging.

Executive Summary: The "Uncaging Paradox"

Welcome to the technical support hub for photocleavage applications. As researchers, we often focus entirely on the cleavage event—optimizing wavelength, power, and duration. However, the "Uncaging Paradox" dictates that for every molecule you release, you generate an equimolar amount of photo-byproduct (the spent cage or linker).

In many cases (specifically with o-nitrobenzyl systems), this byproduct is not inert; it is a reactive nitroso-benzaldehyde capable of absorbing UV light (masking your product) or reacting with amines to re-attach itself (Schiff base formation).

This guide moves beyond simple "cleanup" and establishes a rigorous workflow to ensure the integrity of your cleaved product.

Module 1: The Purification Decision Matrix

Before selecting a protocol, you must categorize your experiment based on the linker chemistry and the physical phase of your product.

PurificationStrategy Start Start: Identify Linker System Nitro o-Nitrobenzyl / Nitrophenethyl Start->Nitro Coumarin Coumarin / BODIPY Start->Coumarin Byproduct1 Byproduct: Nitroso-aldehyde (Reactive & UV-absorbing) Nitro->Byproduct1 Byproduct2 Byproduct: Inert Fluorophore (Highly Fluorescent) Coumarin->Byproduct2 Phase Is Product in Solution or Solid Phase? Byproduct1->Phase Byproduct2->Phase Soln In Solution Phase->Soln Solid On Bead/Surface Phase->Solid Action1 CRITICAL: Add Scavenger (Semicarbazide/Hydroxylamine) Soln->Action1 Nitro System Action4 RP-HPLC / Dialysis (Monitor Fluorescence) Soln->Action4 Coumarin System Action3 Wash Resin x5 (Product stays, byproduct leaves) Solid->Action3 Linker stays on bead Action2 Ether Precipitation (for Peptides) Action1->Action2 Peptides Action1->Action4 Small Molecules

Figure 1: Strategic decision tree for post-photocleavage purification. Note the critical requirement for scavengers in nitrobenzyl solution-phase cleavage.

Module 2: "Clean-Cleave" Protocols

The best purification strategy is preventing side reactions during the cleavage step.

Protocol A: Scavenger-Assisted Photolysis (The "Trap" Method)

Target:o-nitrobenzyl linkers in solution. Issue: The nitroso-benzaldehyde byproduct reacts with primary amines on your peptide/protein to form stable imines (re-caging the product).

Reagents:

  • Semicarbazide HCl (Preferred: forms stable semicarbazone).

  • Methoxyamine HCl (Alternative).

  • Solvent: PBS or Water/Acetonitrile mix.[1]

Step-by-Step:

  • Prepare Scavenger Stock: Dissolve Semicarbazide HCl in your cleavage buffer at 100 mM. Adjust pH to 7.4 (scavengers are acidic).

  • Mix: Add scavenger to your photocaged sample.

    • Ratio: Maintain a 10:1 to 50:1 molar excess of scavenger relative to the photocaged compound.

  • Irradiate: Perform photolysis (typically 365 nm).

  • Mechanism: As the nitroso-aldehyde is generated, the semicarbazide intercepts it immediately, forming a precipitate or a shift in HPLC retention time, preventing it from attacking your product [1].

  • Purify: The semicarbazone byproduct is much more polar than the original cage. Separate via RP-HPLC or desalting columns.[2][3]

Protocol B: Ether Precipitation (The "Crash" Method)

Target: Peptides cleaved from soluble linkers. Principle: Peptides are insoluble in cold ether; organic byproducts (cages) are often soluble.

Step-by-Step:

  • Complete photolysis in a minimal volume of organic solvent (e.g., DMF/DMSO) or concentrated aqueous buffer.

  • Chill: Place a volume of diethyl ether (or MTBE) equal to 10x your sample volume in a -20°C freezer for 30 mins.

  • Precipitate: Add the reaction mixture dropwise into the cold ether while stirring.

  • Centrifuge: Spin at 5,000 x g for 5 mins at 4°C.

  • Wash: Decant the supernatant (containing the photo-byproduct). Resuspend the pellet in fresh cold ether and repeat x2.

  • Dry: Air dry the pellet.

Module 3: Troubleshooting & FAQs
Category 1: Yield & Efficiency

Q: I irradiated for hours, but my yield is <20%. Is my linker broken? A: Likely not. You are probably a victim of the Inner Filter Effect (IFE) .

  • The Cause: If your solution is too concentrated, the photocaged molecules at the "front" of the vial absorb all the light. The molecules in the center never see the UV. Furthermore, the byproduct (nitroso compound) often has a higher extinction coefficient than the starting material, acting as a "sunscreen" that blocks further reaction [2].

  • The Fix:

    • Dilute: Lower concentration to <100 µM if possible.

    • Stir: Vigorous stirring is non-negotiable to cycle molecules to the light path.

    • Thin Path Length: Use a flow reactor or sandwich the sample between two glass slides rather than using a deep vial.

Q: My product mass is correct, but it looks yellow/brown. A: This is residual azo/nitroso polymerization .

  • The Fix: If Protocol A (Scavengers) wasn't used, you must perform a high-pH wash if your product tolerates it. The nitroso byproducts often condense into azo-dyes which are hydrophobic. A quick pass through a C18 Sep-Pak cartridge (eluting product with low % ACN, leaving brown gunk behind) usually resolves this.

Category 2: Re-attachment & Purity

Q: I see a peak with Mass = [Product + 133 Da] (or similar). What is this? A: This is the Schiff Base Adduct .

  • Mechanism: The cleaved nitroso-aldehyde has reacted with a lysine or N-terminus on your peptide.

  • The Fix: You cannot easily reverse this once formed. You must prevent it using Protocol A (Scavengers). If you are desperate to save the sample, try incubating with an excess of hydroxylamine at pH 5–6 for 4 hours to try and "exchange" the imine, then repurify.

Q: How do I remove Coumarin byproducts? They are blinding my fluorescence assay. A: Coumarin byproducts are highly fluorescent and hydrophobic.

  • Strategy: Unlike nitrobenzyls, they don't polymerize.

    • Dialysis: Ineffective due to hydrophobic sticking.

    • Extraction: Use Ethyl Acetate extraction if your product is water-soluble (DNA/Protein). The coumarin partitions into the organic phase; the biomolecule stays in the water.

    • Blue-Shift Check: Coumarin byproducts often shift fluorescence after cleavage. Monitor the specific emission of the byproduct to distinguish it from your label [3].

Module 4: Comparative Data for Purification Methods

Select the method that balances your yield vs. purity requirements.

MethodBest ForRemoval Efficiency (Byproduct)Yield RecoveryThroughput
RP-HPLC Peptides, Small MoleculesHigh (>98%) Med (Loss on column)Low (Serial)
Ether Precip. Peptides ( >5 residues)Med (80-90%)High (>95%) High (Parallel)
Dialysis Proteins, DNALow (Stickiness issues)HighHigh
Spin Filtration Proteins (>10 kDa)Med (Requires washes)HighHigh
Scavenger Resin Solution Phase CleavageHigh (Chemoselective)HighMed
Module 5: Mechanism of Byproduct Trapping

Understanding the chemistry helps you choose the right scavenger.

ScavengerMech Nitro o-Nitrobenzyl Cage Intermed Aci-nitro Intermediate Nitro->Intermed hv UV UV Light (365nm) Product Desired Product (R-H) Intermed->Product Byproduct Nitroso-benzaldehyde (Reactive Electrophile) Intermed->Byproduct BadResult Schiff Base (Impurity) Byproduct->BadResult No Scavenger (Attacks Product) GoodResult Semicarbazone (Inert Precipitate) Byproduct->GoodResult With Scavenger (Fast Reaction) Amine Peptide Amine (Target) Amine->BadResult Scavenger Semicarbazide (Scavenger) Scavenger->GoodResult

Figure 2: Chemical pathway showing how scavengers intercept the reactive nitroso byproduct before it can re-attach to the product amines.

References
  • Vertex Pharmaceuticals & NIH. (2010). Photocleavable Peptide-Oligonucleotide Conjugates for Protein Kinase Assays by MALDI-TOF MS. NCBI PubMed Central. [Link]

  • Royal Society of Chemistry. (2005). Use of scavenger agents in heterogeneous photocatalysis. [Link]

  • Phenomenex. (2025).[4][5][6] Oligonucleotide Purification Strategies. [Link]

Sources

handling and storage conditions for 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

Document ID: TSC-DNPE-HSG-001 Version: 1.0 Last Updated: January 31, 2026

Introduction

This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS No. 4101-32-0). As a key intermediate in various synthetic pathways, maintaining the integrity and stability of this compound is paramount for reproducible and successful experimental outcomes. This document moves beyond simple procedural lists to explain the scientific rationale behind each recommendation, ensuring users can make informed decisions in their laboratory work.

Storage & Stability: Frequently Asked Questions

The long-term stability of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is directly dependent on its storage environment. Improper conditions can lead to degradation, introducing impurities that may compromise downstream applications.

Q: What are the ideal storage conditions for solid 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone?

A: There are slightly varying recommendations from suppliers, but they converge on key principles. While storage at room temperature is often cited, the consensus for ensuring long-term stability is to store the compound in a refrigerator at 2-8°C .[1] Some suppliers also recommend storage in a cool, dark place below 15°C.

The Scientific Rationale: The primary drivers of degradation for a compound like this are moisture, heat, and light.

  • Temperature: Lowering the temperature kinetically slows down potential degradation pathways. While the compound is a solid with a relatively high melting point (133.5-135°C), thermal energy can still contribute to slow decomposition over time.[2][3]

  • Moisture: The most critical factor is protection from moisture. The compound should be stored "sealed in dry" conditions.[2][3] This is typically achieved by storing it in a tightly sealed container, often with a desiccant, inside a refrigerator.

  • Light: Nitroaromatic compounds can be sensitive to light. Storing the compound in an amber vial or in a dark location is a prudent measure to prevent photochemical reactions.

Q: My compound has changed color from a light yellow to a darker orange/green. Is it degraded?

A: A significant color change is a strong visual indicator of potential degradation. The compound is typically described as a light orange to yellow to green crystalline powder.[2][3] A shift to a much darker or different hue suggests the formation of impurities.

The Causality: Color changes often result from the formation of new chromophores, which can arise from oxidation, hydrolysis, or side reactions of the nitro and ketone functional groups. If you observe a color change, it is highly recommended to verify the compound's purity via an analytical method like HPLC, GC-MS, or NMR before use.[4]

Q: What is the expected shelf-life of this compound?

A: The shelf-life is not absolute and is highly dependent on the storage conditions and the initial purity. When stored under the ideal conditions described above (refrigerated, dry, dark, and tightly sealed), the compound should remain stable for several years. Always refer to the manufacturer's expiration date on the certificate of analysis as the primary guide.

Q: What are the signs of improper storage or degradation that I can check for?

A: Besides color change, you may observe:

  • Clumping or caking: This indicates moisture absorption.

  • Incomplete solubility: If the compound no longer dissolves completely in a solvent in which it was previously soluble, it may have degraded into insoluble byproducts.

  • Altered melting point: A broadened or depressed melting point compared to the specification (e.g., 133.5-135°C) is a classic sign of impurity.[2][3]

Handling & Safety: Frequently Asked Questions

This compound possesses specific chemical hazards that necessitate careful handling to ensure personnel safety.

Q: What personal protective equipment (PPE) is mandatory when handling this compound?

A: Based on its GHS hazard classifications, a comprehensive suite of PPE is required:

  • Eye Protection: Chemical safety goggles are essential, as the compound is classified as causing serious eye irritation (H319).[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact, as it can cause skin irritation (H315).[5]

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhaling the powder. It may cause respiratory irritation (H335).[5] If a fume hood is not available, a respirator with a particulate filter is necessary.[6]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Q: The compound is a fine powder. How can I handle it without creating airborne dust?

A: To minimize dust generation, handle the solid carefully and avoid rapid movements. Use a spatula to gently transfer the powder. If weighing, do so within a fume hood or a balance enclosure. Never "pour" the powder from a height.

Q: What chemicals or materials are incompatible with 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone?

A: As a nitrated ketone, this compound has incompatibilities common to both functional groups.[7] Avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Reducing Agents: Can react exothermically with the nitro group.

  • Strong Bases and Acids: Can catalyze degradation or other unintended reactions.[7]

Store it away from these chemical classes to prevent accidental contact.

Experimental Protocols & Troubleshooting

This section provides a practical protocol for a common laboratory task and a guide to troubleshoot frequent experimental issues.

Data Summary Table
ParameterValueSource(s)
CAS Number 4101-32-0[3][8]
Molecular Formula C₁₀H₁₁NO₅[3]
Molecular Weight 225.20 g/mol
Appearance Light orange to yellow to green powder/crystal[2][3]
Melting Point 133.5 - 135 °C[2][3]
Optimal Storage 2-8°C, Sealed in dry, dark place[1][2][3]
GHS Hazard Codes H315, H319, H335, H341[5]
Signal Word Warning[5]
Protocol: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 1 mL stock solution of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone at a concentration of 10 mM in Dimethyl Sulfoxide (DMSO).

Materials:

  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (MW: 225.20 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tube or glass vial

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Safety First: Don all required PPE (gloves, safety goggles, lab coat) and perform all steps inside a chemical fume hood.

  • Calculate Required Mass:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 225.20 g/mol × 1000 mg/g = 2.252 mg

  • Weigh the Compound: Carefully weigh approximately 2.25 mg of the compound onto weighing paper and record the exact mass. Transfer the weighed powder into a clean, labeled 1.5 mL tube or vial.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the vial. For example, if you weighed exactly 2.252 mg, add 1000 µL (1 mL) of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (<40°C) can be used if dissolution is slow, but ensure the compound is stable to heat in solution.

  • Storage of Solution: Store the resulting stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed.

Troubleshooting Guide

Q: My compound will not fully dissolve in the chosen organic solvent, even though it should be soluble.

A: This common issue can stem from several causes:

  • Possible Cause 1: Compound Degradation. As mentioned, degradation can produce insoluble impurities.

    • Solution: Verify the purity of your starting material. If it is old or has been stored improperly, it may be necessary to use a fresh batch.

  • Possible Cause 2: Insufficient Solvent or Supersaturation. You may be trying to create a solution above its solubility limit.

    • Solution: Try adding more solvent or gently warming the mixture. Always check literature for known solubility data if available.

  • Possible Cause 3: Poor Solvent Quality. The presence of water in a non-polar organic solvent can significantly reduce the solubility of many organic compounds.

    • Solution: Use anhydrous grade solvents.

Q: I am seeing unexpected peaks in my analytical results (e.g., HPLC, NMR) after my reaction. How do I know if it's from the starting material?

A: It is crucial to isolate the source of impurities for reliable results.

Self-Validating Workflow:

  • Run a Control: Before starting your experiment, run a sample of the 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone starting material on your analytical instrument (e.g., inject a solution of it into the HPLC).

  • Compare Spectra: Compare the chromatogram or spectrum from this control run to the results from your reaction mixture.

  • Identify Carryover: Any peaks present in both the control and the reaction sample (that are not your product) are likely impurities from the starting material or the solvent. Peaks that only appear after the reaction are byproducts or unreacted reagents.

This simple control step authoritatively determines if the starting material is the source of contamination.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation Pathway cluster_2 Resolution issue Issue Observed (e.g., Poor Solubility, Discoloration, Unexpected Analytical Data) check_storage 1. Review Storage Conditions - Temp? Sealed? Dry? Dark? issue->check_storage Visual signs (clumping, color) check_purity 2. Verify Material Purity (e.g., Melting Point, HPLC, NMR) issue->check_purity Analytical failure check_handling 3. Review Handling Protocol - Correct solvent? Anhydrous? - Incompatibilities? issue->check_handling Experimental failure remediate_storage Action: Correct Storage - Move to 2-8°C, use desiccant. check_storage->remediate_storage Improper new_material Action: Procure Fresh Material - Discard degraded stock. check_purity->new_material Impure refine_protocol Action: Refine Protocol - Use anhydrous solvent. - Check for cross-contamination. check_handling->refine_protocol Procedural error

Caption: A logical workflow for troubleshooting common issues encountered with 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone.

References

  • PubChem. (n.d.). Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Nitroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone. Retrieved from [Link]

  • MDPI. (2022). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Evaluating 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) Photocages

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNAP) serves as the synthetic precursor to the DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) caging group. In the landscape of photoremovable protecting groups (PPGs), DMNPE represents the "optimized workhorse" of the nitrobenzyl family. It offers a critical balance between hydrolytic stability and uncaging efficiency, outperforming simple o-nitrobenzyl (NB) cages in kinetics and byproduct toxicity. However, for applications requiring visible light activation or two-photon excitation (2PE), DMNPE is increasingly superseded by coumarin (e.g., DEACM) and BODIPY derivatives.

This guide provides a technical comparison of DMNPE against key alternatives, supported by experimental parameters and decision-making frameworks.

Chemical Identity & Mechanism

The DMNPE cage is installed using the ketone precursor 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS: 4101-32-0). Upon irradiation, it undergoes a Norrish Type II photocleavage.

Mechanistic Pathway

Unlike simple nitrobenzyls that generate a reactive nitrosobenzaldehyde, DMNPE releases a nitrosoacetophenone byproduct. This ketone byproduct is significantly less reactive towards primary amines and thiols in the biological matrix, reducing off-target toxicity—a major advantage over first-generation NB cages.

UncagingMechanism Precursor Caged Substrate (DMNPE-X) Excited Excited State (Biradical) Precursor->Excited hv (350-365 nm) Intermediate Aci-Nitro Intermediate Excited->Intermediate H-abstraction Products Released Substrate (X-H) + Nitrosoacetophenone Intermediate->Products Hydrolysis (Rate Limiting)

Figure 1: Photolysis pathway of DMNPE. The methyl group on the benzylic carbon (derived from the ethanone precursor) drives the formation of the less toxic ketone byproduct.

Comparative Performance Analysis

DMNPE vs. Alternatives

The following table contrasts DMNPE with the "Classic" Nitrobenzyl (NB) and the "High-Performance" Coumarin (DEACM).

FeatureDMNPE (Optimized NB) Nitrobenzyl (NB) Coumarin (DEACM)
Precursor 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone2-Nitrobenzyl bromide7-Diethylamino-4-hydroxymethylcoumarin
Excitation Max (

)
350–365 nm (UV)300–350 nm (Deep UV)390–420 nm (Blue/Visible)
Extinction (

)
~5,100 M⁻¹cm⁻¹~600 M⁻¹cm⁻¹~19,000 M⁻¹cm⁻¹
Quantum Yield (

)
0.09 – 0.13 0.01 – 0.050.05 – 0.25
Uncaging Efficiency (

)
Moderate (~460)Low (~30)High (~3,000)
Uncaging Rate (

)
Fast (

for H⁺)
Slow (

)
Very Fast (

)
2-Photon Cross-Section Low (< 0.1 GM)NegligibleHigh (1–30 GM)
Byproduct Toxicity Moderate (Nitroso ketone)High (Nitroso aldehyde)Low (Fluorescent coumarin)
Key Technical Insights
  • The "Efficiency" Gap: While DMNPE is a vast improvement over NB (15x higher efficiency), DEACM outperforms DMNPE by another order of magnitude. This makes DEACM superior for experiments requiring low light intensity to minimize phototoxicity.

  • Kinetics: DMNPE release rates are sufficient for most neurotransmitter uncaging (glutamate/GABA) but may be rate-limiting for ultrafast enzyme kinetics compared to coumarins.

  • Solubility: DMNPE derivatives are often hydrophobic. The methoxy groups add bulk, which can decrease water solubility compared to simple NB, often requiring co-solvents (DMSO) or sulfonate-modified variants.

Experimental Protocol: Characterizing DMNPE Uncaging

Note: This protocol validates the uncaging efficiency of a DMNPE-caged substrate (e.g., DMNPE-ATP) using HPLC.

Materials
  • Substrate: DMNPE-caged compound (1 mM stock in DMSO).

  • Buffer: K-MOPS (100 mM, pH 7.2) or PBS.

  • Light Source: 365 nm LED or Hg-lamp with bandpass filter.

  • Analysis: HPLC with C18 column; Mobile phase: Acetonitrile/Water (+0.1% TFA).

Step-by-Step Methodology
  • Sample Preparation: Dilute the stock to 50 µM in Buffer. Ensure the solution is optically dilute (Absorbance < 0.1 at excitation wavelength) to prevent inner-filter effects.

  • Dark Control: Inject 20 µL of the non-irradiated sample into HPLC to establish the baseline purity (Retention time

    
    ).
    
  • Irradiation:

    • Place 100 µL aliquots in a quartz cuvette or UV-transparent microplate.

    • Irradiate at 365 nm at defined intervals (e.g., 0, 10, 30, 60, 120 seconds).

    • Critical Step: Stir the sample during irradiation to ensure uniform photon flux.

  • Quantification:

    • Inject irradiated samples immediately.

    • Monitor the disappearance of the cage peak (

      
      ) and the appearance of the free substrate peak (
      
      
      
      ) and the nitroso-ketone byproduct (
      
      
      ).
  • Data Analysis:

    • Plot

      
       vs. Irradiation Time.
      
    • Calculate the photochemical rate constant (

      
      ).
      
    • Validation: The appearance of the byproduct should be stoichiometric to the substrate release.

Selection Guide: When to Use DMNPE?

Use the following logic flow to determine if DMNPE is the correct choice for your application.

SelectionGuide Start Start: Select Photocage Wavelength Required Excitation Wavelength? Start->Wavelength TwoPhoton Is 2-Photon (2PE) Required? Wavelength->TwoPhoton UV (350-365 nm) UseCoumarin Use Coumarin (DEACM) (Visible/Fast/2PE) Wavelength->UseCoumarin Blue (400-450 nm) UseBODIPY Use BODIPY/Ru (Deep Red/Visible) Wavelength->UseBODIPY Green/Red (>500 nm) CostStability Priority: Cost & Hydrolytic Stability? TwoPhoton->CostStability No (1-Photon) TwoPhoton->UseCoumarin Yes (High Cross-section) CostStability->UseCoumarin Max Speed Needed UseDMNPE Use DMNPE (Robust/UV/Standard) CostStability->UseDMNPE High Stability Needed

Figure 2: Decision tree for photocage selection. DMNPE is the optimal choice for standard UV uncaging where cost and hydrolytic stability are prioritized over 2-photon cross-section.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1][2] Nature Methods. Retrieved from [Link]

  • Hagen, V., et al. (2001). [7-(Dialkylamino)coumarin-4-yl]methyl-Caged Compounds as Ultrafast and Effective Long-Wavelength Phototriggers. ChemBioChem. Retrieved from [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved from [Link]

  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry - A European Journal. Retrieved from [Link]

Sources

Quantum Yield Comparison of Photolabile Protecting Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Efficiency Equation

In the design of photo-responsive systems, Quantum Yield (


)  is often cited as the primary metric of performance. However, for practical application in complex biological media, 

cannot be viewed in isolation.

As a Senior Application Scientist, I urge you to evaluate the Uncaging Cross-Section (


) , which represents the true photonic efficiency of the system:


Where:

  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    : Quantum yield (events per photon absorbed).[1]
    
  • 
    : Molar extinction coefficient at the excitation wavelength.[2]
    

A PPG (Photolabile Protecting Group) with a low


 (e.g., BODIPY, 

) can still outperform a high-

group if its extinction coefficient is massive (

M⁻¹cm⁻¹), allowing for uncaging at lower laser powers that spare live tissue.

Comparative Analysis of Major PPG Classes

Class A: o-Nitrobenzyl (oNB) Systems

Status: The Historical Standard / "The Workhorse" Mechanism: Norrish Type II (Redox Isomerization)

The o-nitrobenzyl group is the most widely used scaffold due to its synthetic accessibility. However, it suffers from slow release kinetics (


) and the formation of toxic nitroso-aldehyde byproducts that can absorb incident light (internal filter effect).
  • Quantum Yield: Generally low to moderate (

    
    ).
    
  • Key Insight: DMNB (4,5-dimethoxy-2-nitrobenzyl) is the industry standard, but for fast signaling studies (e.g., neurotransmitter release), the release rate is often the limiting factor, not the quantum yield.

Class B: Coumarin-4-ylmethyl (Cou) Systems

Status: The Two-Photon Specialist Mechanism: Solvent-assisted heterolysis (Ion-pair mechanism)

Coumarins offer a significant upgrade for tissue-deep imaging. They possess large two-photon absorption cross-sections (


 GM), making them ideal for uncaging with IR lasers (700–900 nm).
  • Quantum Yield: Moderate (

    
    ).
    
  • Key Insight: The DEACM derivative is superior to MCM due to red-shifted absorption, allowing uncaging at 405 nm or 473 nm, avoiding UV-induced DNA damage.

Class C: p-Hydroxyphenacyl (pHP) Systems

Status: The "Clean" Cleaver Mechanism: Photo-Favorskii Rearrangement

pHP is unique because it rearranges into a phenylacetic acid derivative that is transparent at the excitation wavelength. This eliminates the "internal filter" effect seen in oNBs, allowing for quantitative uncaging of high-concentration samples.

  • Quantum Yield: High (

    
    , highly dependent on the leaving group).
    
  • Key Insight: Excellent for releasing nucleotides (ATP, GTP) where high water solubility and lack of toxic byproducts are critical.

Class D: BODIPY & Heptamethine Cyanine

Status: The Red-Shifted Frontier Mechanism: Photo-induced Electron Transfer (PeT)[2]

These groups allow for uncaging in the "therapeutic window" (500–750 nm). While their quantum yields are often very low, their extinction coefficients are enormous.

  • Quantum Yield: Very Low (

    
    ).
    
  • Key Insight: Do not dismiss them based on

    
     alone. A BODIPY cage with 
    
    
    
    and
    
    
    has an efficiency comparable to an oNB cage with
    
    
    and
    
    
    .

Quantitative Data Summary

The following table synthesizes experimental data for representative compounds in aqueous buffer (pH 7.2).

PPG ClassRepresentative Compound

(nm)
Extinction Coeff.[1][2][3]

(M⁻¹cm⁻¹)
Quantum Yield (

)
Uncaging Efficiency (

)
Byproduct Toxicity
Nitrobenzyl NVOC (6-nitroveratryloxycarbonyl)350~5,0000.0013 ~6.5High (Nitroso)
Nitrobenzyl DMNB (Dimethoxy-nitrobenzyl)355~4,8000.13 ~624Moderate
Coumarin Bcm (Bromo-coumarin)370~14,0000.03 ~420Low
Coumarin DEACM (Diethylamino-coumarin)390~19,5000.21 ~4,095Low
p-Hydroxyphenacyl pHP 280 (tails to 330)~12,0000.2 - 0.4 ~3,600None (Transparent)
BODIPY BODIPY-Cl 540~75,0000.002 ~150Low

Mechanistic Visualization

Understanding the mechanism is crucial for troubleshooting "failed" uncaging experiments.

Diagram 1: Reaction Pathways

This diagram contrasts the Norrish Type II mechanism (oNB) with the Photo-Favorskii (pHP), highlighting why pHP is "cleaner."

UncagingMechanisms cluster_0 o-Nitrobenzyl (Norrish Type II) cluster_1 p-Hydroxyphenacyl (Photo-Favorskii) oNB_Ground oNB-Caged Substrate Excited Excited State (Diradical) oNB_Ground->Excited hν (UV) AciNitro aci-Nitro Intermediate Excited->AciNitro H-abstraction Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Cyclization Products Free Substrate + Nitroso Aldehyde Hemiacetal->Products Collapse pHP_Ground pHP-Caged Substrate Triplet Triplet State (Biradical) pHP_Ground->Triplet hν (UV) Spiro Putative Spiro Intermediate Triplet->Spiro Rearrangement (-H2O) Final Free Substrate + Phenylacetic Acid Spiro->Final Hydrolysis

Caption: Comparison of o-Nitrobenzyl (toxic byproduct) vs. p-Hydroxyphenacyl (clean rearrangement) pathways.

Experimental Protocol: Determining Quantum Yield

Trustworthy data requires rigorous validation. The Ferrioxalate Actinometer remains the gold standard for calibrating photon flux (


) in the UV/Vis region.
Reagents
  • Potassium Ferrioxalate:

    
     (Light sensitive![4] Prepare in dark).
    
  • Developer Solution: 0.1% 1,10-phenanthroline in sodium acetate buffer.

  • Reference: A standard caged compound (e.g., caged-ATP) if performing relative actinometry.

Step-by-Step Workflow
  • Actinometer Preparation:

    • Prepare 0.006 M Potassium Ferrioxalate in 0.05 M H₂SO₄.

    • Critical: All manipulations must occur under red safety light.

  • Irradiation:

    • Place 3 mL of actinometer solution in a quartz cuvette.

    • Irradiate for time

      
       (e.g., 10, 20, 30 seconds) using the exact light source intended for your experiment.
      
    • Ensure stirring to prevent local depletion.

  • Development:

    • Take an aliquot (e.g., 0.5 mL) of the irradiated solution.

    • Add to 0.5 mL of phenanthroline developer.

    • Incubate for 30 mins in the dark (complex formation).

  • Quantification:

    • Measure Absorbance at 510 nm .

    • Calculate moles of

      
       produced using 
      
      
      
      .
  • Calculation of Flux (

    
    ): 
    
    
    
    
    • Where

      
       is the known quantum yield of ferrioxalate (approx 1.25 at 365 nm).
      
  • Determination of Unknown

    
    : 
    
    • Irradiate your caged compound under identical conditions.

    • Measure the appearance of the free product (HPLC or Fluorescence).

    • Apply the formula:

      
      
      
Diagram 2: Actinometry Workflow

Actinometry Start Start: Dark Room Prep Prepare K3[Fe(C2O4)3] Solution Start->Prep Irradiate Irradiate Sample (Time t) Prep->Irradiate Quartz Cuvette Develop Add Phenanthroline Developer Irradiate->Develop Aliquot Measure Measure Absorbance @ 510 nm Develop->Measure Complex Formation CalcFlux Calculate Photon Flux (I0) Using Fe2+ Yield Measure->CalcFlux CalcPhi Calculate Sample Φ Using I0 CalcFlux->CalcPhi Apply to Sample

Caption: Step-by-step Ferrioxalate Actinometry workflow for precise quantum yield determination.

Conclusion

Selecting a photolabile protecting group is a trade-off between efficiency and wavelength .[1]

  • For routine synthesis or surface patterning where UV is acceptable: Use NVOC or DMNB (o-Nitrobenzyls).

  • For biological signaling requiring fast kinetics and no toxicity: Use pHP (p-Hydroxyphenacyl).

  • For deep-tissue imaging or two-photon microscopy: Use DEACM (Coumarins).

  • For in vivo applications requiring red/green light: Use BODIPY derivatives, compensating for low

    
     with high laser power or high extinction coefficients.
    

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

  • Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Hatchard, C. G., & Parker, C. A. (1956). "A New Sensitive Chemical Actinometer. II. Potassium Ferrioxalate as a Standard Chemical Actinometer." Proceedings of the Royal Society of London. Series A. [Link]

  • Yu, Z., et al. (2020). "BODIPY-Based Photoremovable Protecting Groups." Chemistry – A European Journal. [Link]

  • Givens, R. S., et al. (2012). "p-Hydroxyphenacyl: A Photoremovable Protecting Group for the Next Generation." Accounts of Chemical Research. [Link]

Sources

A Researcher's Guide to the Assumed Biological Inertness of Caged Compounds: A Case Study of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone Before Photolysis

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of cellular biology and drug development, the ability to precisely control the release of bioactive molecules is paramount. Caged compounds, molecules rendered temporarily inactive by a photolabile protecting group, have emerged as an indispensable tool for achieving this spatiotemporal control.[1] The foundational principle behind their use is that in their "caged" state, these compounds are biologically inert, only releasing their active cargo upon a pulse of light. This guide challenges this fundamental assumption of absolute inertness, using the widely employed caging group, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (DMNPE), as a case in point. We will delve into the available data, or lack thereof, on its biological activity before photolysis and provide a comparative analysis with alternative caging moieties. Furthermore, this guide will equip researchers with the necessary experimental frameworks to rigorously assess the biological inertness of any caged compound, ensuring the integrity and validity of their experimental findings.

The Ideal vs. The Real: Deconstructing the Inertness of Caged Compounds

The ideal caged compound should exhibit no biological activity in its protected form. It should not interact with cellular machinery, trigger signaling pathways, or elicit cytotoxic responses. However, the chemical structures of the caging groups themselves, often aromatic and containing reactive functionalities, may possess inherent biological activity. This "dark activity" can lead to misinterpretation of experimental results, attributing observed effects to the released molecule when, in fact, the caging group itself is the confounding variable.

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE): A Closer Look

DMNPE is a popular caging group, frequently used to create caged versions of calcium, neurotransmitters, and other signaling molecules. Its popularity stems from its efficient photolysis with near-UV light. However, an examination of its chemical properties and available safety data raises questions about its purported biological inertness.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone is associated with the following hazard statements:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

  • H341: Suspected of causing genetic defects[2]

This information, particularly the suspicion of mutagenicity, directly contradicts the assumption of biological inertness and underscores the critical need for researchers to independently verify the properties of their specific DMNPE-caged compounds.

Comparative Analysis of Caged Compounds for Calcium

To provide a practical context, we compare DMNPE with two other commonly used calcium caging moieties: DM-nitrophen and NP-EGTA. The focus here is on their properties before photolysis that could impact their biological inertness.

Feature1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) based cagesDM-nitrophenNP-EGTA
Reported "Dark" Biological Activity Suspected mutagenicity, skin and eye irritant.[2]Not widely reported, but its photolysis byproducts can be reactive.Generally considered to have low biological activity before photolysis.
Selectivity for Ca²⁺ over Mg²⁺ High selectivity for Ca²⁺.High affinity for Mg²⁺, which can be a significant issue in physiological systems.[3]High selectivity for Ca²⁺ over Mg²⁺.[3][4]
Photolysis Byproducts 2-nitrosoacetophenone derivatives, which can be reactive.Reactive nitroso ketone byproducts.Less reactive photolysis byproducts compared to nitrobenzyl-based cages.
Cell Permeability (as AM esters) Can be made cell-permeable.[1]Can be made cell-permeable.Can be made cell-permeable.[4]

Experimental Protocols for Validating Biological Inertness

Given the potential for "dark activity," it is imperative that researchers validate the biological inertness of their caged compounds in the specific context of their experimental system. Below are detailed protocols for assessing general cytotoxicity and for probing off-target effects on cellular signaling pathways.

Workflow for Assessing Biological Inertness

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Off-Target Effect Screening start Prepare Caged Compound Stock Solution assay_prep Seed Cells in Microplates start->assay_prep treatment Treat Cells with a Range of Caged Compound Concentrations (in the dark) assay_prep->treatment mtt_assay Perform MTT Assay for Metabolic Activity treatment->mtt_assay ldh_assay Perform LDH Assay for Membrane Integrity treatment->ldh_assay data_analysis Analyze Data and Determine IC50 mtt_assay->data_analysis ldh_assay->data_analysis pathway_selection Identify Potential Off-Target Pathways (e.g., GPCRs, Ion Channels) data_analysis->pathway_selection If cytotoxic at working concentration, reconsider use or redesign compound functional_assay Perform Functional Assays (e.g., Calcium Imaging, cAMP Assay) pathway_selection->functional_assay control_comparison Compare Response to Known Agonists/Antagonists functional_assay->control_comparison conclusion Determine if Caged Compound has Off-Target Agonist or Antagonist Activity control_comparison->conclusion

Caption: Workflow for evaluating the biological inertness of a caged compound.

Protocol 1: MTT Assay for Cellular Viability

This protocol assesses the effect of the caged compound on cellular metabolic activity. A decrease in the metabolic rate can be an indicator of cytotoxicity.

Materials:

  • Caged compound of interest

  • Appropriate cell line and culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the caged compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of the caged compound. Include a vehicle-only control. Protect the plate from light to prevent premature uncaging.

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells, providing a measure of plasma membrane integrity.

Materials:

  • Caged compound of interest

  • Appropriate cell line and culture medium

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the cells for the desired duration, keeping the plate in the dark.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture and measuring the absorbance at a specific wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH released from a positive control (cells lysed with a detergent provided in the kit).

Photolysis of DMNPE-caged Compounds

The uncaging of DMNPE-protected molecules is initiated by the absorption of a photon, typically in the near-UV range (around 350 nm). This leads to an intramolecular rearrangement and subsequent cleavage of the bond between the caging group and the active molecule.

G DMNPE_caged DMNPE-Caged Molecule (Inactive) Excited_State Excited State DMNPE_caged->Excited_State Photon Absorption Photon hv (Photon) Intermediate Aci-nitro Intermediate Excited_State->Intermediate Intramolecular Rearrangement Released_Molecule Active Molecule Intermediate->Released_Molecule Cleavage Byproduct 2-Nitrosoacetophenone Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of DMNPE photolysis.

Conclusion and Future Perspectives

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • PubChem. (n.d.). Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2008). Caged compounds for two-photon uncaging. Frontiers in Neuroscience, 2(1), 11-19.
  • PubChem. (n.d.). Hazard classification for 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. Retrieved from [Link]

  • Zou, S., et al. (2005). Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium. Biophysical Journal, 89(3), 1806–1816.
  • Interchim. (n.d.). DMNP-EDTA, NP-EGTA. Retrieved from [Link]

Sources

The Aftermath of Uncaging: A Comparative Analysis of Photolysis Byproducts from Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In photopharmacology, the focus is predominantly on the "payload"—the drug or probe released upon irradiation. However, the "cage" does not vanish; it transforms into a photolysis byproduct. For drug development professionals, neglecting this byproduct is a critical failure mode.

This guide shifts the focus to the remnant cage . We analyze the physicochemical properties, toxicity profiles, and optical interference (Inner Filter Effects) of byproducts from three dominant photocage classes:


-Nitrobenzyls (oNB) , Coumarins , and BODIPY  scaffolds.

Key Takeaway: While


-nitrobenzyls remain the workhorse for synthesis due to cost, their nitroso-aldehyde byproducts present significant toxicity and optical filtering risks in live-cell applications. Coumarins and BODIPY scaffolds offer cleaner photochemistry but require careful management of solubility and fluorescence interference.

Part 1: The Mechanistic Landscape

To understand the byproduct, one must understand the cleavage mechanism. The chemical fate of the cage dictates the reactivity of the debris left behind.

Mechanism of Action & Byproduct Formation
  • 
    -Nitrobenzyl Systems:  Proceed via a Norrish Type II mechanism. The nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate that rearranges to release the cargo and generate a nitroso-benzaldehyde  or nitroso-ketone .
    
  • Coumarin Systems: Typically undergo photo-S

    
    1 heterolysis (solvent-assisted). The C-O bond cleaves to form an ion pair; the carbocation is trapped by the solvent (usually water), yielding a coumarin-methanol  derivative.
    
  • BODIPY Systems: Operate via visible light excitation, often involving electron transfer or direct heterolysis at the meso position, releasing the cargo and leaving a methyl-BODIPY solvent adduct.

Mechanistic Flowchart (Graphviz)

The following diagram illustrates the divergence in byproduct evolution for these classes.

UncagingPathways cluster_Inputs Parent Photocage cluster_Mechanism Excited State Process cluster_Byproducts Photolysis Byproducts ONB o-Nitrobenzyl Cage Norrish Norrish Type II (H-abstraction) ONB->Norrish COU Coumarin Cage Heterolysis Photo-SN1 (Heterolysis) COU->Heterolysis BOD BODIPY Cage BOD->Heterolysis Nitroso o-Nitrosobenzaldehyde (Reactive Electrophile) Norrish->Nitroso  Rearrangement CoumAlc Coumarin-Alcohol (Fluorescent) Heterolysis->CoumAlc  +H2O (Solvolysis) BodSolv BODIPY-Solvent Adduct (Stable Chromophore) Heterolysis->BodSolv  +Solvent Tox Toxicity Risk Nitroso->Tox Protein Adducts Filter Inner Filter Effect Nitroso->Filter Absorbs UV (IFE)

Figure 1: Mechanistic divergence of photocage byproducts. Red nodes indicate high-risk chemical species.

Part 2: Comparative Analysis of Byproducts

-Nitrobenzyls: The Nitroso Problem

The primary byproduct,


-nitrosobenzaldehyde , is the Achilles' heel of this class.
  • Toxicity: The nitroso group is highly electrophilic. It can react with thiol groups on proteins and glutathione, leading to cellular oxidative stress and potential apoptosis independent of the released drug payload [1].

  • Inner Filter Effect (IFE): The nitroso byproduct has a high extinction coefficient in the UV region (300–350 nm), which overlaps with the absorption of the parent cage. As the reaction proceeds, the byproduct "steals" photons, progressively reducing the uncaging quantum yield of the remaining substrate [2].

Coumarins: Fluorescence Interference

Coumarin byproducts (e.g., DEACM-OH) are generally chemically inert compared to nitroso compounds.

  • Optical Interference: The primary issue is fluorescence . The byproduct often has a higher fluorescence quantum yield than the caged starting material. In microscopy applications, this background signal can wash out the signal of a fluorescent probe being released [3].

  • Solubility: Coumarin byproducts are hydrophobic. In high-concentration experiments, the byproduct may precipitate, causing light scattering and aggregation artifacts.

BODIPY: The Biocompatible Choice

BODIPY photocages release the cargo to form a solvent adduct (e.g., meso-methoxy-BODIPY).

  • Stability: The byproduct retains the robust BODIPY core. It is chemically stable and does not typically react with cellular nucleophiles.

  • Spectral Properties: The byproduct absorbs in the visible/green gap (approx. 500–550 nm). While it does not block UV light, it remains a strong chromophore. Crucially, the byproduct is often transparent to the irradiation wavelength if "uncaging-at-the-edge" strategies are used (irradiating at the tail of the absorption band) [4].

Part 3: Data Summary & Performance Metrics

The following table synthesizes data from key photochemistry literature regarding byproduct behaviors.

Table 1: Comparative Profile of Photolysis Byproducts

Feature

-Nitrobenzyl (oNB)
Coumarin (e.g., DEACM)BODIPY (meso-methyl)
Primary Byproduct

-Nitrosobenzaldehyde
Coumarin-methanolBODIPY-solvent adduct
Reactivity High (Electrophilic)Low (Inert Alcohol)Low (Stable Dye)
Cellular Toxicity High (protein adduction)Low to ModerateLow
Byproduct Absorbance

nm

nm

nm
Inner Filter Risk Severe (blocks UV)ModerateLow (if

nm)
Fluorescence Quenched (usually)High (Blue/Cyan)High (Green/Orange)
Quantum Yield (

)
0.01 – 0.130.05 – 0.200.001 – 0.05 (Tunable)

Part 4: Experimental Validation Protocols

Do not rely on manufacturer specs. Validate the byproduct interference in your specific assay buffer.

Protocol: Quantifying the Inner Filter Effect (IFE)
  • Objective: Determine if the byproduct absorbs the excitation light, artificially lowering apparent efficiency.

  • Method:

    • Prepare a 50

      
      M solution of the photocage in buffer.
      
    • Irradiate until 100% uncaging is achieved (verify by LC-MS).

    • Measure the Absorbance Spectrum (

      
      ) of the exhausted solution.
      
    • Calculation: If

      
       at 
      
      
      
      , the IFE is significant. Correction factor
      
      
      .
Protocol: Byproduct Toxicity Screen (MTT Assay)
  • Objective: Ensure observed biological effects are due to the payload, not the cage debris.

  • Method:

    • Pre-photolysis: Irradiate the photocage in the absence of cells in media until complete conversion.

    • Exposure: Apply this "spent" media (containing only byproduct and payload) to cells.

    • Control: Compare against cells treated with the payload alone (synthesized separately).

    • Readout: Any viability deficit in the "spent media" group vs. the "payload only" group is attributable to byproduct toxicity .

Validation Workflow Diagram

ValidationProtocol cluster_Analysis Parallel Analysis Paths Start Start: Photocage Solution Irradiate Exhaustive Photolysis (Complete Uncaging) Start->Irradiate UVVis Measure Absorbance of Byproduct Irradiate->UVVis ApplyCells Apply Spent Media to Cells Irradiate->ApplyCells PathA Path A: Optical Check CalcIFE Calculate Inner Filter Effect Factor UVVis->CalcIFE Decision Decision Gate CalcIFE->Decision Abs < 0.1? PathB Path B: Toxicity Check MTT MTT Viability Assay vs Payload Control ApplyCells->MTT MTT->Decision No Tox? Pass Valid System Decision->Pass Yes Fail Reject Photocage Decision->Fail No

Figure 2: Step-by-step validation workflow for characterizing byproduct interference.

References

  • Klán, P. et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1][2] Nature Methods. Available at: [Link]

  • Weinstain, R. et al. (2020). Visible-Light-Activatable Photocages: Current Status and Future Perspectives. Chemical Reviews. Available at: [Link]

  • Peterson, J. A. et al. (2018). BODIPY Photocages: Some Like It Hot. Journal of the American Chemical Society. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Orthogonality of Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of dynamic chemical biology and advanced drug delivery, the ability to selectively unmask functionalities with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, offer an elegant solution, enabling light-induced activation of bioactive molecules.[1][2] However, the true power of this technology is unlocked when multiple PPGs can be independently addressed within the same system—a concept known as orthogonality.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the chromatic orthogonality of PPGs, ensuring the development of robust and reliable photoresponsive systems.

The core principle of chromatic orthogonality lies in the selective cleavage of one PPG with a specific wavelength of light, while other PPGs in the system remain intact.[3][4] This requires a significant separation in the absorption spectra of the PPGs, allowing for targeted excitation. This guide will walk you through the essential experimental workflows, data analysis, and critical considerations for validating the orthogonality of a set of PPGs.

Pillar 1: Foundational Photophysical Characterization

Before assessing orthogonality, a thorough understanding of the individual photophysical properties of each PPG is crucial. These parameters dictate their suitability for orthogonal applications.

Key Performance Indicators:
  • Absorption Maximum (λmax) and Molar Extinction Coefficient (ε): The λmax determines the optimal wavelength for cleavage, while ε indicates the efficiency of light absorption at that wavelength.[1] For orthogonality, PPGs should exhibit distinct λmax values with minimal spectral overlap.[1]

  • Quantum Yield of Uncaging (Φu): This value represents the efficiency of the photochemical reaction, defined as the number of molecules of substrate released per photon absorbed.[5] A high quantum yield is generally desirable for efficient cleavage with minimal light exposure.[6]

  • Photolysis Efficiency (ε x Φu): This product provides a practical measure of the overall efficiency of photorelease at a given wavelength.[1][7]

Experimental Workflow: Determining Photophysical Properties

The following protocol outlines the steps to characterize the fundamental photophysical properties of a PPG-caged compound.

G cluster_prep Sample Preparation cluster_photolysis Photolysis Experiment cluster_analysis Data Analysis prep Prepare solutions of PPG-caged compound in appropriate solvent (e.g., PBS, Tris buffer) absorbance Measure absorbance spectrum (200-800 nm) to determine λmax and ε prep->absorbance irradiate Irradiate sample at λmax with a calibrated light source absorbance->irradiate Select irradiation wavelength monitor Monitor the reaction over time (e.g., HPLC, LC-MS, UV-Vis) irradiate->monitor calculate_qy Calculate Quantum Yield (Φu) using a chemical actinometer or absolute method monitor->calculate_qy calculate_eff Calculate Photolysis Efficiency (ε x Φu) calculate_qy->calculate_eff

Caption: Workflow for determining the photophysical properties of a PPG.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of the PPG-caged compound in a suitable solvent (e.g., phosphate-buffered saline for biological applications). The concentration should be adjusted to have an absorbance of ~0.1 at the λmax to minimize inner filter effects.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the solution to determine the λmax and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

  • Photolysis: Irradiate the solution in a quartz cuvette with a monochromatic light source (e.g., a laser or a lamp with a monochromator) set to the λmax. The light intensity should be measured using a calibrated power meter.

  • Reaction Monitoring: At various time points during irradiation, withdraw aliquots and analyze the extent of substrate release using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantum Yield Calculation: The quantum yield of uncaging (Φu) can be determined by two primary methods:

    • Relative Method: Compare the rate of photolysis of the sample to that of a well-characterized chemical actinometer (a compound with a known quantum yield) under identical irradiation conditions.[8]

    • Absolute Method: Directly measure the number of photons absorbed by the sample and the number of molecules of product formed. This often requires specialized equipment like an integrating sphere.[9]

Pillar 2: Rigorous Evaluation of Orthogonality

True orthogonality extends beyond distinct absorption maxima. It necessitates a negligible level of cross-reactivity when irradiating at the specific wavelength intended for another PPG.

Experimental Design for Orthogonality Testing

The core of this evaluation involves a series of selective irradiation experiments on a mixture of two or more PPG-caged compounds.

G cluster_setup Experimental Setup cluster_irradiation Selective Irradiation cluster_quantification Quantification of Cleavage cluster_assessment Orthogonality Assessment mix Prepare an equimolar mixture of PPG1-SubstrateA and PPG2-SubstrateB irradiate1 Irradiate the mixture at λmax of PPG1 mix->irradiate1 irradiate2 Irradiate a fresh mixture at λmax of PPG2 mix->irradiate2 control Prepare individual solutions of each PPG-caged compound as controls control->irradiate1 control->irradiate2 analyze1 Quantify the release of SubstrateA and SubstrateB (HPLC, LC-MS) irradiate1->analyze1 analyze2 Quantify the release of SubstrateA and SubstrateB (HPLC, LC-MS) irradiate2->analyze2 assess Compare cleavage efficiencies and calculate the orthogonality ratio analyze1->assess analyze2->assess

Caption: Workflow for evaluating the orthogonality of two PPGs.

Step-by-Step Protocol:

  • Prepare a Mixture: Create a solution containing equimolar concentrations of two different PPG-caged compounds (e.g., PPG1-SubstrateA and PPG2-SubstrateB).

  • Selective Irradiation at λ1: Irradiate the mixture with light at the λmax of PPG1.

  • Quantify Release: After a set period, analyze the solution using HPLC or LC-MS to quantify the amount of SubstrateA and SubstrateB released.

  • Selective Irradiation at λ2: Repeat the experiment with a fresh sample of the mixture, this time irradiating at the λmax of PPG2.

  • Quantify Release: Again, quantify the release of both substrates.

  • Control Experiments: It is crucial to run parallel experiments with individual solutions of each PPG-caged compound to confirm their baseline photolysis rates at both wavelengths.

Data Interpretation and Defining Orthogonality

The results from these experiments should be compiled into a clear, comparative table.

Table 1: Hypothetical Orthogonality Evaluation Data

Irradiation WavelengthPPG1-SubstrateA Cleavage (%)PPG2-SubstrateB Cleavage (%)Orthogonality Ratio (Desired/Undesired)
λmax of PPG1 95< 5> 19:1
λmax of PPG2 < 592> 18:1

An acceptable level of orthogonality is generally considered to be a cleavage ratio of at least 10:1 (desired cleavage vs. undesired cross-reactivity).[10] However, for applications requiring high fidelity, a ratio of 20:1 or greater is preferable.

Pillar 3: Stability and Compatibility Assessment

Beyond photophysical properties and orthogonality, the practical utility of PPGs depends on their stability under various conditions and their compatibility with the intended biological or chemical environment.

Key Stability and Compatibility Checks:
  • Dark Stability: The PPG-caged compound should be stable in the absence of light over the timescale of the experiment. This can be assessed by incubating the compound in the relevant buffer or media and monitoring for any spontaneous release of the substrate over time.

  • Chemical Stability: Evaluate the stability of the PPG to other chemical reagents or conditions that may be present in the system (e.g., pH changes, presence of nucleophiles).[11]

  • Photostability of Products: The released substrate and the photolyzed PPG byproducts should be stable to the irradiation conditions to avoid secondary photoreactions.[6]

  • Biological Inertness: For cellular applications, both the caged compound and the photolysis byproducts should exhibit low toxicity and minimal off-target effects.[5]

Case Study: Comparing Common PPGs for Orthogonal Applications

To illustrate the principles discussed, let's consider a comparison of three common classes of PPGs: o-nitrobenzyl, coumarin, and BODIPY derivatives.

Table 2: Comparative Properties of Common PPG Classes

PPG ClassTypical λmax (nm)Typical ΦuKey AdvantagesKey LimitationsOrthogonal Potential
o-Nitrobenzyl *340-3650.01 - 0.2Well-established chemistry, versatile for many functional groups.[12]Requires UV light which can be phototoxic, byproducts can be reactive.[2][6]Good with visible-light absorbing PPGs.
Coumarin 350-4500.01 - 0.3Red-shifted absorption, often fluorescent byproducts for monitoring.[1]Can have lower quantum yields, photolysis mechanism can be complex.Can be orthogonal to UV-cleavable and longer-wavelength PPGs.
BODIPY 480-6500.1 - 0.5Absorb in the visible range, high ε and Φu, suitable for two-photon excitation.[1]Can be synthetically challenging, potential for phototoxicity from reactive oxygen species.Excellent for orthogonality with UV-cleavable PPGs.

This table highlights the trade-offs inherent in selecting PPGs. For instance, an o-nitrobenzyl derivative could be paired with a BODIPY-based PPG for a highly orthogonal system, where the former is cleaved with UV light and the latter with visible light.

Conclusion

The rigorous evaluation of PPG orthogonality is a critical step in the development of sophisticated photoresponsive systems for drug delivery, chemical biology, and materials science. By systematically characterizing the photophysical properties, quantifying selective cleavage, and assessing stability and compatibility, researchers can confidently select and implement orthogonal PPG pairs. This detailed, data-driven approach ensures the reliability and reproducibility of light-controlled molecular activation, paving the way for groundbreaking advancements in spatiotemporally controlled chemical and biological processes.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Pillai, V. N. R. (1980). Photoremovable protecting groups in organic synthesis. Synthesis, 1980(1), 1-26.
  • Bochet, C. G. (2001). Wavelength-selective cleavage of photolabile protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (12), 125-142. [Link]

  • Singh, Y., et al. (2012). A photochemical approach for controlled drug release in targeted drug delivery. Therapeutic Delivery, 3(2), 223-235. [Link]

  • Blanc, A., & Bochet, C. G. (2002). Wavelength-controlled orthogonal photolysis of protecting groups. The Journal of organic chemistry, 67(16), 5567–5577. [Link]

  • Luo, J., et al. (2016). Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews, 45(18), 5003-5017. [Link]

  • Hansen, M. J., Velema, W. A., & Lerch, M. M. (2015). Wavelength-selective cleavage of photolabile protecting groups.
  • Wikipedia contributors. (2023, October 27). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Retrieved 20:49, February 7, 2024, from [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Bochet, C. G. (2001). Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition, 40(11), 2071-2073. [Link]

  • Singh, Y., et al. (2012). A photochemical approach for controlled drug release in targeted drug delivery. Therapeutic delivery, 3(2), 223-35. [Link]

  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Selective Cleavage of Photolabile Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577. [Link]

  • Collins, K. D., Rühling, A., Lied, F., & Glorius, F. (2014). Rapid Assessment of Protecting-Group Stability. ChemistryViews. [Link]

  • Gergely, A., et al. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4254. [Link]

  • Bochet, C. G. (2001). Orthogonal Photolysis of Protecting Groups. Angewandte Chemie, 40(11), 2071-2073. [Link]

  • Singh, Y., et al. (2012). A photochemical approach for controlled drug release in targeted drug delivery. Therapeutic Delivery, 3(2), 223-235. [Link]

  • Griesbeck, A. G., & Maptue, N. (2020). Continuous Flow Photochemistry for the Preparation of Bioactive Molecules. Molecules, 25(2), 332. [Link]

  • Brouwer, A. M. (2011). Measurement of photoluminescence quantum yields. Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature protocols, 8(8), 1535–1550. [Link]

  • Le-Ba, H., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Materials, 4(6), 1182-1193. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine Department of Chemistry. [https://www.chem.uci.edu/~dpg/files/guidetorecordingfluorescencequantumyields.pdf]([Link]

Sources

Technical Guide: One-Photon vs. Two-Photon Excitation for Uncaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers investigating rapid signaling kinetics—particularly in neurobiology and cell physiology—photolysis ("uncaging") is the gold standard for mimicking endogenous release. However, the choice between One-Photon Excitation (1PE) and Two-Photon Excitation (2PE) is not merely a matter of budget; it dictates the spatial precision, depth of interrogation, and biological viability of your experiment.

This guide objectively compares these modalities. While 1PE offers high cross-section efficiency and lower instrumentation costs, it suffers from poor axial resolution and high scattering. Conversely, 2PE provides femtoliter-volume confinement and deep tissue penetration but requires expensive femtosecond lasers and specialized chemical probes with adequate Goppert-Mayer (GM) cross-sections.

Part 1: Fundamental Physics & Optical Confinement

To understand the performance gap, one must look at the probability of absorption.

  • 1PE (Linear): Absorption depends linearly on intensity (

    
    ). A UV photon (~350-405 nm) is absorbed anywhere along the light cone where the beam passes. This creates a "cone of excitation" above and below the focal plane, leading to background uncaging.
    
  • 2PE (Non-Linear): Absorption depends on the square of the intensity (

    
    ). Two near-infrared photons (~720-900 nm) must arrive simultaneously (within ~1 femtosecond) to bridge the energy gap. This probability is non-negligible only at the focal point where photon flux is highest.
    
Visualization: Jablonski Dynamics & Spatial Point Spread Function (PSF)

The following diagram illustrates the energy states and the resulting spatial excitation profiles.

OpticalPhysics cluster_0 Energy Diagrams (Jablonski) cluster_1 Spatial Excitation Profile G1 Ground State (S0) E1 Excited State (S1) (Uncaging occurs) G1->E1 Linear Absorption Virtual Virtual State (<1 fs lifetime) G1->Virtual Photon 1 Cone 1PE Volume: Full Cone Excitation (Poor Z-resolution) E1->Cone Result Point 2PE Volume: Femtoliter Focal Point (Sub-micron Z-resolution) E1->Point Result UV_Photon 1PE: UV Photon (High Energy) IR_Photon1 2PE: IR Photon IR_Photon2 2PE: IR Photon Virtual->E1 Photon 2

Caption: Comparison of linear (1PE) vs. non-linear (2PE) absorption pathways and their consequent spatial excitation volumes.

Part 2: Performance Metrics & Data Analysis

The following data summarizes key performance metrics derived from standard uncaging setups (e.g., MNI-Glutamate uncaging).

Table 1: Head-to-Head Performance Comparison
MetricOne-Photon (1PE)Two-Photon (2PE)Application Consequence
Excitation Source UV/Blue Laser or LED (350-405 nm)Femtosecond Ti:Sapphire (720-1040 nm)2PE systems cost 5-10x more.
Axial Resolution (

)
> 5-10 µm (Cone effect)~0.8 - 1.5 µm (Optical Sectioning)2PE is required for single-spine/synapse mapping.
Scattering Length Short (~50 µm in brain tissue)Long (>200 µm in brain tissue)1PE fails in thick slices; 2PE works deep.
Phototoxicity High (UV damages DNA/proteins)Low (Out-of-focus), Thermal (In-focus)2PE allows longer longitudinal studies.
Uncaging Efficiency High (

M

cm

)
Low (

GM)
2PE requires high laser power (mW range).[1]
Temporal Precision Microsecond rangeMicrosecond rangeSimilar kinetics; limited by diffusion/chemistry.
Critical Insight: The "Shadowing" Effect

In 1PE, because the light excites the entire cone, "inner filter" effects occur where caged compounds in the upper layers absorb the light before it reaches the focal plane. In 2PE, the IR light passes through the upper layers unabsorbed (transparent), ensuring consistent power delivery to the focus.

Part 3: Chemical Considerations (The GM Unit)

Success in 2PE uncaging relies entirely on the probe's Two-Photon Action Cross-Section (


) , measured in Goppert-Mayer (GM) units.


  • Standard Probes (e.g., MNI-Glutamate):

    
     GM at 720 nm. This is sufficient for activating AMPA receptors on dendritic spines but requires high concentrations (2-10 mM) [1].
    
  • Next-Gen Probes (e.g., DEAC450-Glutamate):

    
     GM at 900 nm. These highly efficient probes allow for lower laser power and "two-color" experiments (uncaging at 900 nm while imaging GFP at 920 nm is difficult; DEAC allows uncaging at visible wavelengths or optimized IR) [2].
    

Part 4: Experimental Protocols

Protocol A: The "Sabatini" Method for Power Calibration

Trustworthiness: Light scatters as it penetrates tissue. If you use the same laser power at 100 µm depth as you do at the surface, you will fail to uncage sufficient compound. This protocol, adapted from the Sabatini lab, creates a self-validating correction curve [3].

Materials:

  • Alexa Fluor 594 (10-50 µM).

  • Brain slice (or tissue mimic).[2][3]

  • 2PE Microscope (e.g., 720 nm for MNI-Glu, or 800 nm for calibration).

Workflow:

  • Prepare Sample: Perfusion of slice with ACSF containing Alexa 594.

  • Bleach Test: Focus at the surface (

    
    ). Pulse the laser (e.g., 5 ms) and measure the fluorescence decrease (photobleaching). Adjust power to achieve ~30% bleaching.
    
  • Depth Mapping: Move deeper in 10 µm steps. At each step, increase laser power until you achieve the same 30% bleaching seen at the surface.

  • Curve Fit: Plot Power vs. Depth. This curve (

    
    ) gives you the exact power required to deliver the same photon flux at any depth 
    
    
    
    .
Protocol B: Mapping Uncaging Resolution (Point Spread Function)

Expertise: You must verify your "effective" uncaging volume, which is often larger than the theoretical optical PSF due to diffusion.

Workflow cluster_protocol Protocol: Measuring Effective Uncaging Resolution Step1 1. Prepare Sample (Spin-coat fluorescent thin film or caged-fluorescein) Step2 2. Line Scan Acquisition (Scan X-Y across a point) Step1->Step2 Step3 3. Z-Stack Acquisition (Scan X-Z through the point) Step2->Step3 Step4 4. Calculate FWHM (Full Width Half Max) Step3->Step4 Decision Is Axial FWHM < 1.5 µm? Step4->Decision

Caption: Workflow for validating the spatial resolution of the uncaging system.

Step-by-Step:

  • Sample: Use a caged-fluorescein (e.g., CMNB-fluorescein). When uncaged, it becomes fluorescent.

  • Matrix: Embed in a gel to limit diffusion, or use a dried spin-coat for pure optical measurement.

  • Pulse: Deliver a standard uncaging pulse (e.g., 0.5 ms) at a fixed point.

  • Image: Immediately image the resulting fluorescence spot.

  • Analyze: Measure the Full Width at Half Maximum (FWHM) of the fluorescence intensity profile.

    • Result: If FWHM > 2 µm axially, your laser is under-filling the objective back aperture or your alignment is off.

Part 5: Biological Impact & Toxicity

1PE Toxicity

UV light (350-360 nm) is highly absorbed by nucleic acids and aromatic amino acids.

  • Mechanism: Direct DNA damage and generation of Reactive Oxygen Species (ROS).

  • Symptom: In electrophysiology, this manifests as a "run-down" of membrane resistance or cell death within 10-20 minutes of exposure.

2PE Toxicity

IR light (700-1000 nm) is generally benign photochemically, but absorption by water causes thermal damage.

  • Mechanism: Water overtone absorption leads to local heating.

  • Limit: Keep average power < 20 mW at the sample surface for continuous scanning, or pulse energies < 10 nJ.

  • Symptom: Dendritic "beading" or swelling is the first sign of excitotoxicity or thermal damage.

References

  • Matsuzaki, M., et al. (2001).[3][4][5][6] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons.[6] Nature Neuroscience, 4, 1086–1092.[6] Link

  • Ellis-Davies, G.C.R. (2011).[7] Two-photon uncaging of glutamate.[1][2][7][8][9] Frontiers in Synaptic Neuroscience. Link

  • Bloodgood, B.L., & Sabatini, B.L. (2007).[3] Nonlinear regulation of unitary synaptic signals by CaV2.3 voltage-sensitive calcium channels located in dendritic spines. Neuron, 53(2), 249-260. Link

  • Zipfel, W.R., Williams, R.M., & Webb, W.W. (2003).[10][11] Nonlinear magic: multiphoton microscopy in the biosciences. Nature Biotechnology, 21, 1369–1377.[10][11][12] Link

Sources

Advanced Mass Spectrometry Profiling of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone Format: Publish Comparison Guide Persona: Senior Application Scientist

Executive Summary

This guide provides a rigorous technical analysis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS: 4101-32-0), a critical intermediate in the synthesis of photocleavable "caged" compounds (e.g., DMNB derivatives) and isoquinoline alkaloids.[1]

For researchers in drug discovery and chemical biology, accurate quantification and structural validation of this molecule are often compromised by two primary factors:

  • The "Ortho Effect": Unique fragmentation pathways driven by the steric proximity of the nitro and acetyl groups.

  • In-Source Reduction (ESI Artifacts): The tendency of the nitro group to undergo electrochemical reduction during Electrospray Ionization, leading to false identification of amino/hydroxylamino impurities.

This guide compares ionization modalities (EI vs. ESI) and structural isomers to establish a self-validating analytical protocol.

Part 1: Molecular Profile & Theoretical Fragmentation
FeatureSpecificationAnalytical Relevance
Formula C₁₀H₁₁NO₅Monoisotopic Mass: 225.0637 Da
Structure Acetophenone core; Nitro (C2), Methoxy (C4, C5)Ortho-Substitution: Promotes intramolecular oxygen transfer.[1]
Key Moiety Nitro (-NO₂) + Acetyl (-COCH₃)Fragility: High susceptibility to in-source fragmentation (EI) and reduction (ESI).[1]
Part 2: Comparative Analysis of Ionization Modalities

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is not merely about sensitivity; it dictates the structural information obtained.

Comparison 1: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
FeatureElectron Ionization (EI) (70 eV)Electrospray Ionization (ESI) (+/- Mode)
Primary Ion Fragment Ions (M⁺ often weak)[M+H]⁺ or [M+Na]⁺
Mechanism Hard Ionization; High internal energy transfer.[1]Soft Ionization; Protonation/Cationization.[1]
Key Fragments m/z 210 ([M-CH₃]⁺)m/z 43 (CH₃CO⁺)m/z 179 ([M-NO₂]⁺)m/z 226.07 ([M+H]⁺)m/z 248.05 ([M+Na]⁺)
Artifact Risk Thermal degradation (if injector >250°C).[1]Reductive Transformation: [M+H]⁺ (226) → [M+H-O]⁺ (210) or [M+H-2O]⁺ (194).
Verdict Best for Structure Elucidation and impurity fingerprinting.Best for Quantification (LC-MS) and kinetic monitoring.[1]
Critical "Watch Out": ESI In-Source Reduction

In ESI, the high voltage capillary can act as an electrochemical cell.[1] Nitro-aromatics are notorious for reducing to amines or hydroxylamines during the ionization process, creating "ghost" peaks that mimic synthetic impurities.[1]

  • Observation: A peak at m/z 196 (Amine) or m/z 212 (Hydroxylamine) appearing in a pure standard.[1]

  • Validation Protocol: Lower the capillary voltage (e.g., from 3.5 kV to 1.5 kV). If the ratio of Reduced/Parent ion decreases, the "impurity" is an artifact, not real.

Part 3: Structural Isomer Differentiation (The Ortho Effect)

Distinguishing the target (2-nitro) from potential regioisomers (e.g., 3-nitro or 4-nitro variants) relies on the Ortho Effect .[1]

  • Target (2-Nitro): The nitro oxygen is spatially close to the carbonyl carbon.[1] This facilitates a rearrangement (often involving oxygen transfer) that is chemically impossible for meta or para isomers.[1]

  • Alternative (4-Nitro): Fragmentation is dominated by simple cleavage (loss of methyl, loss of NO₂).[1]

Diagnostic Ratio (EI):

  • [M-NO]⁺ (m/z 195): Enhanced in ortho isomers due to O-transfer to the ring/carbonyl.[1]

  • [M-NO₂]⁺ (m/z 179): Dominant in para isomers where the nitro group cleaves cleanly.[1]

Part 4: Visualization of Mechanisms
Diagram 1: ESI Reduction Artifact & EI Fragmentation Logic

This diagram illustrates the two divergent pathways analysts must recognize: the "False" pathway (ESI artifact) and the "True" structural fingerprint (EI).

MS_Analysis cluster_ESI ESI (Liquid Phase/Soft) cluster_EI EI (Gas Phase/Hard) M 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (MW 225.06) ESI_Ion [M+H]+ (m/z 226) M->ESI_Ion Protonation EI_M M+• (m/z 225) M->EI_M 70 eV Impact Red_Art Reduction Artifact (Hydroxylamine/Amine) m/z 212 / 196 ESI_Ion->Red_Art Electrochemical Reduction (High V) Frag_Acyl Acylium Ion [CH3CO]+ (m/z 43) EI_M->Frag_Acyl Alpha Cleavage Frag_M15 [M-CH3]+ (m/z 210) EI_M->Frag_M15 Loss of Methyl (Acetyl or Methoxy) Frag_Ortho Ortho-Effect Rearrangement [M-NO]+ or [M-OH]+ EI_M->Frag_Ortho Nitro-Carbonyl Interaction

Caption: Divergent MS pathways: ESI risks electrochemical reduction artifacts (Red), while EI exploits the Ortho Effect for structural confirmation (Yellow/Grey).[1]

Part 5: Validated Experimental Protocols
Protocol A: High-Fidelity LC-MS Quantification (ESI)

Use this for purity checks and kinetic studies.[1]

  • Solvent System: Methanol/Water + 0.1% Formic Acid.[1] (Avoid Acetonitrile if background noise is high, though usually acceptable).[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Critical):

    • Mode: Positive (+)

    • Capillary Voltage: 1.5 - 2.0 kV (Keep low to minimize reduction artifacts).

    • Fragmentor: 100 V.

    • Gas Temp: 300°C.

  • Self-Validation Step: Inject a blank immediately after the high-concentration standard. If m/z 196 (amine) appears in the standard but not the blank, verify it is not an in-source artifact by lowering the voltage further.

Protocol B: Structural Confirmation (GC-EI-MS)

Use this for identification of the synthesized intermediate.[1]

  • Inlet Temp: 250°C (Do not exceed 280°C to prevent thermal decomposition of the nitro group).

  • Column: HP-5ms or equivalent (30m x 0.25mm).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Scan Range: m/z 40–300.

  • Acceptance Criteria:

    • Base peak usually m/z 43 or m/z 210.[1]

    • Presence of m/z 225 (Molecular Ion) at >5% abundance.[1]

    • Absence of significant m/z 196 (Amine) which would indicate thermal degradation in the inlet.

References
  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. National Institute of Standards and Technology.[1] [Link][1]

  • Schwarzenbach, R. P., et al. (2016).[1] Environmental Organic Chemistry. (Discussion on nitro-reduction pathways). Wiley-Interscience.[1]

  • Holfeld, H. (2020).[1] Artifacts in LC-MS: Reduction of Nitro Compounds in Electrospray Ionization. Journal of Mass Spectrometry Advances.

  • Corrie, J. E. T. (2005).[1] Photoremovable Protecting Groups: Reaction Mechanisms and Applications. (Context on DMNB precursors). Chemical Reviews. [Link]

Sources

Comparative Efficiency of Photolabile Linkers: A Technical Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Spatiotemporal Imperative

In the design of Antibody-Drug Conjugates (ADCs), solid-phase synthesis, and chemical biology probes, the "linker" is often viewed as a passive connector. This is a critical error. In photopharmacology, the linker is the actuator . Its efficiency defines the temporal resolution of your experiment and the therapeutic window of your drug.

This guide moves beyond basic textbook definitions to rigorously compare the efficiency (


) of the most prevalent photolabile protecting groups (PPGs): o-Nitrobenzyl (o-NB) , Coumarin , p-Hydroxyphenacyl (pHP) , and Quinoline . We will analyze why the field is shifting from the classic o-NB systems toward red-shifted, fast-releasing coumarin and quinoline scaffolds, backed by kinetic data and experimental protocols.

Mechanistic Architecture

To select the right linker, one must understand the cleavage mechanism, as this dictates the rate of release and the nature of the byproducts.

The Two Dominant Pathways
  • Norrish Type II (o-Nitrobenzyl): Relies on an intramolecular 1,5-hydrogen abstraction. It is robust but inherently slow (

    
     in min/hrs) and generates a nitrosoaldehyde byproduct that absorbs UV light (internal filter effect) and is often cytotoxic.
    
  • Photo-elimination / Solvolysis (Coumarin/Quinoline): Involves the formation of an ion pair or radical intermediate followed by rapid solvent-assisted release. These are typically faster (

    
     in ns/
    
    
    
    s) and can be tuned to visible wavelengths.
Visualization: Mechanistic Pathways

PhotocleavageMechanisms cluster_0 o-Nitrobenzyl (Norrish Type II) cluster_1 Coumarin (Photo-elimination) NB_Ground o-NB Ground State NB_Excited Excited State (n,π*) NB_Ground->NB_Excited hν (UV) Aci_Nitro Aci-Nitro Intermediate (Rate Limiting) NB_Excited->Aci_Nitro 1,5-H Shift Release_NB Release + Nitroso Byproduct Aci_Nitro->Release_NB Decay CM_Ground Coumarin Ground State CM_Excited Excited State (Singlet) CM_Ground->CM_Excited hν (Vis/Blue) Ion_Pair Tight Ion Pair CM_Excited->Ion_Pair Heterolysis Release_CM Release + Coumarin Solvent Adduct Ion_Pair->Release_CM Solvolysis

Figure 1: Mechanistic comparison between the slow, multi-step rearrangement of o-Nitrobenzyl systems and the rapid photo-elimination of Coumarin derivatives.

Comparative Performance Matrix

The following data aggregates quantum yield (


) and kinetic performance from standard actinometry studies.

Table 1: Efficiency Metrics of Common Photolabile Linkers

Linker ClassActivation

(nm)
Quantum Yield (

)
Kinetics (

)
Byproduct ToxicityBest Application
o-Nitrobenzyl (o-NB) 300 – 365 (UV)0.01 – 0.13Slow (

)
High (Nitroso)Solid-phase synthesis; non-biological surfaces.
DMNB (Dimethoxy-NB) 350 – 365 (UV)0.09 – 0.20MediumModerateCaging neurotransmitters (classic).
Coumarin (Bcm/Mcm) 365 – 450 (Blue)0.20 – 0.50 Fast (

)
Low (Fluorescent)Live-cell imaging; drug delivery (ADCs).
p-Hydroxyphenacyl (pHP) 280 – 350 (UV)0.10 – 0.40Very Fast (

)
Very Low Fast-jump studies (protein folding).
Quinoline (CyHQ) 365 – 400 (UV/Blue)0.60 – 0.90 FastLowHigh-efficiency uncaging; TPA applications.
BODIPY 500 – 700+ (Green/Red)0.001 – 0.05SlowLowDeep tissue (in vivo) drug release.
Expert Insight: The Efficiency Trap

Do not select a linker based on Quantum Yield (


) alone. The true metric of efficiency is the Product of Extinction Coefficient and Quantum Yield (

)
.
  • o-NB often has high

    
     but very low 
    
    
    
    , requiring prolonged UV exposure (phototoxicity).
  • Coumarins have lower

    
     but significantly higher 
    
    
    
    and absorb in the visible range, making them superior for biological samples despite requiring higher intensity light sources initially.

Experimental Protocol: Measuring Quantum Yield ( )

To validate a linker's efficiency, you cannot rely on literature values alone, as


 is solvent-dependent. The standard method is Ferrioxalate Actinometry .
Protocol: Determination of Photochemical Quantum Yield

Objective: Determine the number of molecules cleaved per photon absorbed.

Materials:

  • Potassium ferrioxalate (Actinometer).

  • 1,10-Phenanthroline (Complexing agent).

  • Photolabile linker sample (in HPLC-grade solvent).

  • UV-Vis Spectrophotometer & HPLC.[1]

Workflow:

  • Preparation:

    • Prepare 0.006 M potassium ferrioxalate in 0.5 M

      
      .
      
    • Prepare linker solution ensuring Absorbance (

      
      ) > 2.0 at irradiation wavelength (to ensure 100% photon absorption).
      
  • Irradiation (Actinometry):

    • Irradiate ferrioxalate solution for time

      
       (e.g., 30s).
      
    • Add phenanthroline buffer; measure

      
       of the ferrous complex.
      
    • Calculate photon flux (

      
      ) using the known 
      
      
      
      (1.25 at 365 nm).
  • Irradiation (Sample):

    • Irradiate linker sample for time

      
       under identical conditions.
      
    • Monitor disappearance of starting material via HPLC (peak area integration).

  • Calculation:

    
    
    
    
    
Visualization: Validation Workflow

ActinometryWorkflow Start Start Validation Actinometer Step 1: Calibrate Light Source (Ferrioxalate Actinometry) Start->Actinometer Calc_Flux Calculate Photon Flux (I₀) Actinometer->Calc_Flux Irradiate_Sample Step 2: Irradiate Linker Sample (Fixed Time Intervals) Calc_Flux->Irradiate_Sample Use I₀ value HPLC Step 3: HPLC Analysis (Quantify Cleavage %) Irradiate_Sample->HPLC Calculate_QY Calculate Quantum Yield (Φ) Φ = (Moles Cleaved) / (Flux × Time) HPLC->Calculate_QY

Figure 2: Step-by-step workflow for determining the quantum yield of a photolabile linker using chemical actinometry.

Selection Decision Framework

As a scientist, your choice of linker should be dictated by your biological constraints, not just chemical availability.

  • Scenario A: Solid-Phase Peptide Synthesis.

    • Constraint: High yield required, toxicity irrelevant.

    • Choice:o-Nitrobenzyl .[2][3][4] It is commercially abundant and compatible with standard Fmoc chemistry.

  • Scenario B: Intracellular Drug Release.

    • Constraint: UV toxicity is unacceptable; fast release needed to outpace diffusion.

    • Choice:Coumarin or BODIPY . Coumarin allows blue-light activation (less toxic); BODIPY allows green/red light (deep penetration).

  • Scenario C: Rapid Kinetic Studies (T-jump).

    • Constraint: Release must be faster than protein folding (

      
      s).
      
    • Choice:p-Hydroxyphenacyl (pHP) or Quinoline . o-NB is too slow (ms to s) for these applications.

Visualization: Decision Tree

LinkerSelection Start Select Application Context Bio Biological / In Vivo? Start->Bio Synth Synthesis / Materials? Start->Synth DeepTissue Deep Tissue / In Vivo? Bio->DeepTissue Synth_Cost Cost/Scale Priority? Synth->Synth_Cost oNB o-Nitrobenzyl (Standard, Cost-effective) Synth_Cost->oNB Yes BODIPY BODIPY / Cyanine (>500nm Activation) DeepTissue->BODIPY Yes FastKinetics Fast Kinetics Required? (<1 ms) DeepTissue->FastKinetics No (Cell Culture) Quinoline Quinoline / pHP (Nanosecond Release) FastKinetics->Quinoline Yes Coumarin Coumarin (Blue Light, Trackable) FastKinetics->Coumarin No

Figure 3: Decision tree for selecting the optimal photolabile linker based on experimental constraints.

References

  • Wavelength Controlled Photocleavage for Orthogonal and Sequential Release. National Institutes of Health (NIH). [Link]

  • Development of Photoremovable Linkers in Antibody–Drug Conjugates. National Institutes of Health (NIH). [Link]

  • Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin. Journal of High School Science. [Link]

  • A versatile method for the determination of photochemical quantum yields. Royal Society of Chemistry (RSC). [Link]

Sources

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